4-Amino-N,N-diethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFVELCIFWEGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168964 | |
| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1709-39-3 | |
| Record name | 4-Amino-N,N-diethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1709-39-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-N,N-diethylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT38BKB2T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-N,N-diethylbenzenesulfonamide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N,N-diethylbenzenesulfonamide, a member of the sulfonamide class of compounds, is a significant molecule in medicinal chemistry and organic synthesis. Its structure, featuring a primary aromatic amine, a benzene ring, and a diethylsulfonamide group, serves as a versatile scaffold for the development of various therapeutic agents. Sulfonamides are known for a wide range of biological activities, including antibacterial, anticonvulsant, and antioxidant properties.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound.
Molecular Structure and Identification
The core structure of this compound consists of a central benzene ring substituted at the 1-position with an N,N-diethylsulfonamide group and at the 4-position with an amino group.
| Identifier | Value |
| IUPAC Name | 4-amino-N,N-diethylbenzene-1-sulfonamide[2] |
| CAS Number | 1709-39-3[3] |
| Molecular Formula | C₁₀H₁₆N₂O₂S[4][5] |
| Molecular Weight | 228.32 g/mol [4][5] |
| SMILES | CCN(CC)S(=O)(=O)c1ccc(N)cc1[4] |
| InChIKey | LTFVELCIFWEGGA-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in drug development and research, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Source |
| Melting Point | 105-106°C | [5] |
| Form | Solid | [6] |
| Hazard | Irritant | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the molecular structure of a compound. While a complete, dedicated spectrum for this specific molecule is not publicly available, characteristic shifts and bands for its functional groups can be inferred from data on closely related sulfonamide derivatives.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two ethyl groups, and the protons of the primary amine. The aromatic protons would appear as two doublets in the aromatic region (approx. 6.5-7.7 ppm). The CH₂ protons of the diethylamino group would present as a quartet, and the CH₃ protons as a triplet. The NH₂ protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show characteristic signals for the aromatic carbons, with the carbon attached to the sulfonamide group being the most deshielded. Signals for the CH₂ and CH₃ carbons of the ethyl groups would be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching (amine): Two bands in the range of 3300-3500 cm⁻¹, characteristic of a primary aromatic amine.[7]
-
S=O stretching (sulfonamide): Strong, characteristic asymmetric and symmetric stretching vibrations typically found around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[7]
-
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.[7]
-
S-N stretching: A band in the region of 914-895 cm⁻¹.[7]
Synthesis and Experimental Protocols
The synthesis of sulfonamides often involves a multi-step process. A common and logical synthetic route to this compound would start from a more readily available precursor like 4-acetamidobenzenesulfonyl chloride.
General Synthesis Protocol
This protocol describes a two-step synthesis involving the reaction of a protected aminobenzenesulfonyl chloride with diethylamine, followed by deprotection.
Step 1: N-Sulfonylation
-
Reactants: 4-Acetamidobenzenesulfonyl chloride and diethylamine.
-
Solvent: A suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure: Dissolve 4-acetamidobenzenesulfonyl chloride in the chosen solvent. Cool the solution in an ice bath (0-5°C). Add diethylamine dropwise to the stirred solution. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct. Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the intermediate, N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide.
Step 2: Hydrolysis (Deacetylation)
-
Reactant: N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide.
-
Conditions: Acidic or basic hydrolysis. For acid hydrolysis, the intermediate is refluxed in an aqueous solution of a strong acid like HCl.
-
Procedure: The acetamide intermediate is suspended in aqueous HCl (e.g., 6M) and heated to reflux for several hours. The reaction progress is monitored by TLC.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- 1. researchgate.net [researchgate.net]
- 2. 4-amino-N,N-diethylbenzene-1-sulfonamide | C10H16N2O2S | CID 95067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 1709-39-3 [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. scialert.net [scialert.net]
An In-depth Technical Guide to the Physical Characteristics of 4-Amino-N,N-diethylbenzenesulfonamide
This technical guide provides a comprehensive overview of the core physical characteristics of 4-Amino-N,N-diethylbenzenesulfonamide, a sulfonamide compound of interest to researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols for their determination, and a standardized workflow for the characterization of such organic compounds.
Core Physical and Chemical Properties
This compound is a substituted aromatic sulfonamide. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2] |
| Molecular Weight | 228.31 g/mol | [3] |
| Melting Point | 105-106 °C | [1] |
| Boiling Point | Not experimentally determined. Predicted values may be obtained using computational models. | |
| Solubility (in water) | 34.2 µg/mL | [3] |
| pKa | Not experimentally determined. Predicted based on related sulfonamide structures.[4][5][6][7][8] | |
| CAS Number | 1709-39-3 | [3] |
Experimental Protocols
Accurate determination of the physical characteristics of this compound is crucial for its application in research and development. The following sections detail the standard experimental methodologies for measuring its key properties.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Principle: The temperature at which the solid phase of a substance transitions to the liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting range of 1-2°C.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
-
The recorded range between the onset and completion of melting is reported as the melting point.
Solubility Determination
Determining the solubility of a compound in various solvents is essential for its formulation and application.
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a vial.
-
The vial is sealed and placed in a constant temperature shaker or water bath to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, the solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.
-
The solubility is expressed in units such as g/100mL or mg/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, it is crucial for understanding its ionization state at different pH values.
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For sulfonamides, the pKa can be determined by monitoring changes in a physical property, such as UV absorbance or chromatographic retention time, as a function of pH.
Apparatus:
-
pH meter
-
UV-Vis spectrophotometer or HPLC system with a photodiode array (PDA) detector
-
Buffer solutions of varying pH
-
Volumetric flasks and pipettes
Procedure (using UV-Vis Spectrophotometry):
-
A stock solution of this compound is prepared in a suitable solvent.
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
Aliquots of the stock solution are added to each buffer solution to create a set of solutions with the same compound concentration but different pH values.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH.
-
The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.
Characterization Workflow
The overall process for the physical and chemical characterization of a newly synthesized or obtained batch of this compound follows a logical progression to confirm its identity and purity.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound [stenutz.eu]
- 3. Buy this compound | 1709-39-3 [smolecule.com]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Guide: Physicochemical Properties of 4-Amino-N,N-diethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the melting point and solubility of 4-Amino-N,N-diethylbenzenesulfonamide (CAS RN: 1709-39-3). This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering clearly presented data and detailed experimental methodologies.
Core Physicochemical Data
The following tables summarize the key physical properties of this compound.
Table 1: Melting Point of this compound
| Property | Value | Source(s) |
| Melting Point | 105-106°C | [1] |
| Melting Point | 105.65°C | [2] |
Table 2: Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Slightly soluble to insoluble | The presence of a polar amino group and sulfonamide group may contribute to some water solubility, but the diethyl and benzene groups are hydrophobic, likely limiting solubility. Lower aliphatic amines are soluble in water, but solubility decreases with an increase in the molar mass of the amine due to the larger hydrophobic alkyl part[3]. |
| Organic Solvents (e.g., alcohol, ether, benzene) | Soluble | Amines are generally soluble in organic solvents[3]. |
| Acetone, Glycerin, Hydrochloric Acid, Boiling Water, Caustic Solutions | Potentially Soluble | The related compound, 4-aminobenzenesulfonamide, is soluble in these solvents[4]. |
| Chloroform, Ether, Petroleum Ether, Benzene | Potentially Insoluble | The related compound, 4-aminobenzenesulfonamide, is almost insoluble in these solvents[4]. |
Experimental Protocols
The following sections detail standard laboratory procedures for determining the melting point and solubility of organic compounds like this compound.
Melting Point Determination (Capillary Method)
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup (Mel-Temp): The packed capillary tube is placed in the sample holder of the melting point apparatus. The thermometer is inserted into its designated holder.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.[7]
Apparatus:
-
Analytical balance
-
Flasks with stoppers
-
Constant temperature shaker bath
-
Filtration system (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of the desired solvent (e.g., water, ethanol).
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Sample Withdrawal and Filtration: A sample of the supernatant is withdrawn using a syringe. A filter is immediately attached to the syringe to remove any undissolved solid particles as the solution is dispensed into a clean vial.
-
Dilution (if necessary): The clear, saturated solution may need to be diluted with the solvent to bring the concentration within the linear range of the analytical instrument.
-
Concentration Analysis: The concentration of this compound in the diluted solution is determined using a calibrated analytical method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/L or mol/L.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]
- 4. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide | C10H17N3O2S | CID 203438 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of N,N-diethyl-substituted Sulfonamides
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of N,N-diethyl-substituted sulfonamides, a class of compounds demonstrating significant potential in various therapeutic areas. This document collates quantitative data, details key experimental methodologies, and visualizes complex biological pathways and experimental workflows to support ongoing research and development efforts in medicinal chemistry.
Core Biological Activities
N,N-diethyl-substituted sulfonamides have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities, most notably as antibacterial, anticancer, and enzyme-inhibiting agents. The presence of the N,N-diethylsulfonamide moiety often influences the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced potency and selectivity.
Antibacterial Activity
N,N-diethyl-substituted sulfonamides have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This inhibition disrupts the production of tetrahydrofolate, an essential cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.
Quantitative Antibacterial Data
The antibacterial efficacy of various N,N-diethyl-substituted sulfonamides is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | Escherichia coli | 12.5 | Streptomycin | - |
| N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamide | Escherichia coli | 12.5 | Streptomycin | - |
| N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamide | Staphylococcus aureus | 25 | Streptomycin | - |
| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide | Escherichia coli | - | Streptomycin | - |
| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide | Staphylococcus aureus | - | Streptomycin | - |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test N,N-diethyl-substituted sulfonamide compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
McFarland 0.5 turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
Select 3-5 morphologically similar colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Sulfonamide Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the stock solution with CAMHB to achieve a range of desired concentrations.
-
Include a positive control well (no drug) and a negative control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.
-
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
The following diagram illustrates the mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.
Anticancer Activity
A growing body of evidence highlights the potential of N,N-diethyl-substituted sulfonamides as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of carbonic anhydrases, which are often overexpressed in tumors, and the induction of cell cycle arrest.
Quantitative Anticancer Data
The anticancer activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,5-Dichlorothiophene-3-sulfonamide (derivative) | HeLa | 7.2 ± 1.12 | Cisplatin | - |
| MDA-MB-231 | 4.62 ± 0.13 | Doxorubicin | - | |
| MCF-7 | 7.13 ± 0.13 | - | - | |
| N-ethyl toluene-4-sulphonamide (derivative) | HeLa | 10.9 ± 1.01 | Cisplatin | - |
| MDA-MB-231 | 19.22 ± 1.67 | Doxorubicin | - | |
| MCF-7 | 12.21 ± 0.93 | - | - | |
| Novel Sulfonamide Derivative (Compound 6) | HCT-116 | 3.53 | Doxorubicin | - |
| HepG-2 | 3.33 | Doxorubicin | - | |
| MCF-7 | 4.31 | Doxorubicin | - | |
| Novel Sulfonamide Derivative (Compound 15) | HCT-116 | 3.66 | Doxorubicin | - |
| HepG-2 | 3.31 | Doxorubicin | - | |
| MCF-7 | 4.29 | Doxorubicin | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test N,N-diethyl-substituted sulfonamide compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathway: Potential Anticancer Mechanisms
The anticancer activity of sulfonamides is multifaceted. One key mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to intracellular acidification and apoptosis. Another proposed mechanism is the induction of cell cycle arrest, preventing cancer cells from proliferating.
Enzyme Inhibition
Beyond their established roles, N,N-diethyl-substituted sulfonamides are being investigated as inhibitors of various enzymes implicated in disease pathogenesis. Notably, their ability to inhibit carbonic anhydrases and vascular endothelial growth factor receptor 2 (VEGFR-2) is of significant interest.
Quantitative Enzyme Inhibition Data
The inhibitory potency of these compounds against specific enzymes is determined by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).
| Compound Class | Target Enzyme | Inhibition Metric | Value (nM) |
| Aromatic Sulfonamides | Carbonic Anhydrase II | Ki | 8.8 - 4975 |
| Aromatic Sulfonamides | Carbonic Anhydrase IX | Ki | 5.4 - 653 |
| Aromatic Sulfonamides | Carbonic Anhydrase XII | Ki | 5.4 - 653 |
| N-methylated isatin analogs | VEGFR-2 | IC50 | 30.10 - 63.40 |
Note: Data for general sulfonamide classes are presented; specific data for N,N-diethyl-substituted analogs in these assays are an active area of research.
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for determining the inhibitory activity of a compound against a target enzyme is outlined below. This protocol can be adapted for specific enzymes like carbonic anhydrase or VEGFR-2.
Materials:
-
Purified target enzyme (e.g., Carbonic Anhydrase II, VEGFR-2)
-
Substrate for the enzyme (e.g., p-nitrophenyl acetate for CA)
-
Test N,N-diethyl-substituted sulfonamide compounds
-
Appropriate buffer solution
-
96-well microtiter plates
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations.
-
Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Synthesis Workflow
The synthesis of N,N-diethyl-substituted sulfonamides typically involves the reaction of a sulfonyl chloride with diethylamine. The following diagram provides a general overview of this synthetic route.
Conclusion
N,N-diethyl-substituted sulfonamides represent a promising class of compounds with diverse and potent biological activities. Their demonstrated antibacterial and anticancer properties, coupled with their potential as enzyme inhibitors, make them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new therapeutic agents based on this versatile chemical scaffold. Further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles for clinical applications.
Potential Pharmacological Effects of 4-Amino-N,N-diethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N,N-diethylbenzenesulfonamide is a member of the sulfonamide class of chemical compounds, a well-established pharmacophore in drug discovery. While specific quantitative data for this particular molecule is limited in publicly available literature, its structural features suggest two primary areas of potential pharmacological activity: antibacterial action and inhibition of carbonic anhydrase enzymes. This technical guide provides an in-depth overview of these potential effects, drawing upon data from structurally related sulfonamides to infer likely biological activity. Detailed experimental protocols for assessing these pharmacological effects are provided, alongside visualizations of the relevant signaling pathways and experimental workflows.
Potential Pharmacological Effects
Based on its chemical structure, this compound is predicted to exhibit the following pharmacological effects:
-
Antibacterial Activity: As a sulfonamide, the compound is a structural analog of p-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in many bacteria. Competitive inhibition of the enzyme dihydropteroate synthase (DHPS) is the hallmark mechanism of action for this class of antibiotics.
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a key zinc-binding group that can effectively inhibit various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes.
Quantitative Data (from Structurally Related Compounds)
Table 1: Antibacterial Activity of Structurally Related Sulfonamides
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N,N-diethyl-2-(phenylmethylsulfonamido) propanamide | Escherichia coli | 12.5 | [1] |
| N,N-diethyl-2-(phenylmethylsulfonamido) propanamide | Staphylococcus aureus | 100 | [1] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (MRSA) | - | [2] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus | - | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]
Table 2: Carbonic Anhydrase Inhibition by Structurally Related Benzenesulfonamides
| Compound/Derivative | CA Isoform | Ki (nM) | Reference |
| 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugate | hCA I | >1000 | [4] |
| 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugate | hCA II | 10.2 | [4] |
| 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugate | hCA IV | 89.4 | [4] |
| 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugate | hCA XII | 5.8 | [4] |
| 4-substituted diazobenzenesulfonamides | CA I | nanomolar affinities | [5] |
| N-aryl-β-alanine derivatives | CA II | better affinity | [5] |
Note: Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[6]
Materials:
-
This compound
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Substrate Method)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a specific carbonic anhydrase isoform.
Materials:
-
This compound
-
Human carbonic anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Sterile 96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 400 nm
-
Pipettes and sterile tips
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare a solution of the carbonic anhydrase isoform in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer, the inhibitor solution at various concentrations, and the enzyme solution.
-
Include a control well with the enzyme and buffer but no inhibitor.
-
Include a blank well with buffer and substrate but no enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over time. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Experimental Workflows
Proposed Antibacterial Mechanism of Action
The following diagram illustrates the generally accepted mechanism of action for sulfonamide antibiotics, which is the inhibition of the folic acid synthesis pathway in bacteria.
Proposed Carbonic Anhydrase Inhibition Mechanism
The diagram below depicts the general mechanism of carbonic anhydrase inhibition by sulfonamides. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, preventing the binding of the natural substrate, carbon dioxide.
Experimental Workflow for Pharmacological Screening
The following workflow outlines the logical progression of experiments to evaluate the potential pharmacological effects of this compound.
References
- 1. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Amino-N,N-diethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N,N-diethylbenzenesulfonamide, a member of the sulfonamide class of compounds, represents a molecule of interest within medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, with a focus on its synthesis, physicochemical properties, and biological activities. The information is presented to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.
Introduction and Historical Context
The journey of sulfonamide-based drugs began with the groundbreaking discovery of Prontosil in the 1930s, which was found to be metabolized in the body to the active antibacterial agent, sulfanilamide.[1][2] This discovery, spearheaded by Gerhard Domagk, ushered in the era of chemotherapy and led to the synthesis of thousands of sulfonamide derivatives.[1][2] The core sulfanilamide structure was subsequently modified to develop compounds with a wide range of therapeutic applications beyond antibacterial action.
Research into the side effects of these early sulfonamides led to the development of diuretics and antidiabetic agents.[1] While the specific discovery of this compound is not prominently documented in seminal historical accounts, its structure places it within the class of N,N-disubstituted sulfanilamides. The exploration of such derivatives was a natural progression in the structure-activity relationship (SAR) studies of sulfonamides, aiming to modulate properties such as solubility, potency, and target selectivity.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂S | PubChem |
| Molecular Weight | 228.31 g/mol | PubChem |
| Melting Point | 105-106 °C | Matrix Scientific |
| CAS Number | 1709-39-3 | ChemicalBook |
| Appearance | Solid | Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for sulfonamide formation. The most common strategy involves the reaction of a substituted benzenesulfonyl chloride with a secondary amine. Two plausible synthetic routes are outlined below.
Route 1: From Acetanilide
This route involves the protection of the aniline amino group, followed by chlorosulfonation, reaction with diethylamine, and subsequent deprotection.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols: 4-Amino-N,N-diethylbenzenesulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N,N-diethylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. Structurally, it features a benzene ring substituted with a sulfonamide group and an amino group. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, bestowing upon this compound significant potential in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound as a lead compound or building block in medicinal chemistry and pharmacology.
The primary areas of investigation for sulfonamide derivatives include antimicrobial, carbonic anhydrase inhibition, and anticancer applications.[2][3][4] The diethyl substitution on the sulfonamide nitrogen can influence the compound's physicochemical properties, such as lipophilicity and solubility, potentially affecting its pharmacokinetic profile and biological activity.[1]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1709-39-3 | [5] |
| Molecular Formula | C10H16N2O2S | [5] |
| Molecular Weight | 228.32 g/mol | [5] |
| Melting Point | 105-106 °C | [5] |
| Appearance | Solid | |
| SMILES | CCN(CC)S(=O)(=O)c1ccc(N)cc1 |
Applications in Drug Discovery
Antimicrobial Drug Discovery
Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides impede bacterial growth and replication.
Putative Mechanism of Action:
References
- 1. Buy this compound | 1709-39-3 [smolecule.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-Amino-N,N-diethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N,N-diethylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals, requires stringent purity control to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates by separating the main compound from any process-related impurities and degradation products.
This application note provides a detailed protocol for the determination of the purity of this compound using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The method is designed to separate this compound from its potential impurities and degradation products.
Potential Impurities and Degradation Products:
Based on the synthesis route and forced degradation studies of related sulfonamides, the following potential impurities and degradation products are considered:
-
Process-Related Impurities:
-
4-Aminobenzenesulfonamide: A potential starting material or byproduct.
-
N-Ethyl-4-aminobenzenesulfonamide: A potential byproduct of incomplete diethylation.
-
Unreacted Starting Materials and Intermediates: Depending on the specific synthetic pathway.
-
-
Degradation Products:
-
4-Hydroxy-N,N-diethylbenzenesulfonamide: Resulting from hydrolysis of the amino group.
-
Oxidized derivatives: Arising from oxidative stress.
-
Experimental Protocols
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte and its impurities have significant absorbance.
Equipment and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v).
-
Sample Solution Preparation (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v).
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
Purity and Impurity Profile
| Compound | Retention Time (min) (Approx.) | Relative Retention Time | Response Factor (if known) | Specification Limit |
| 4-Aminobenzenesulfonamide | 4.5 | 0.38 | ≤ 0.1% | |
| N-Ethyl-4-aminobenzenesulfonamide | 7.2 | 0.60 | ≤ 0.1% | |
| This compound | 12.0 | 1.00 | 1.00 | ≥ 99.5% |
| Unknown Impurity 1 | 1.00 | ≤ 0.1% | ||
| Total Impurities | ≤ 0.5% |
Visualizations
Experimental Workflow
Caption: Figure 1: HPLC Analysis Workflow for Purity Determination.
Method Validation Parameters
Caption: Figure 2: Key HPLC Method Validation Parameters.
Application Notes and Protocols: 1H and 13C NMR Characterization of 4-Amino-N,N-diethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Amino-N,N-diethylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules.[1] This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for their determination.
Predicted NMR Spectral Data
Due to the absence of readily available experimental spectra for this compound, the following tables present predicted chemical shift (δ) values. These predictions are based on the analysis of structurally related compounds, including N,N-diethyl-4-methylbenzenesulfonamide, 4-amino-N,N-dimethyl-benzenesulfonamide, and other substituted benzenesulfonamides.[2][3] The actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| -CH₃ (ethyl) | ~1.1 | Triplet | ~7 Hz | 6H |
| -CH₂- (ethyl) | ~3.2 | Quartet | ~7 Hz | 4H |
| -NH₂ (amino) | ~4.0-5.0 | Broad Singlet | - | 2H |
| Ar-H (ortho to -NH₂) | ~6.6 | Doublet | ~8-9 Hz | 2H |
| Ar-H (ortho to -SO₂NR₂) | ~7.5 | Doublet | ~8-9 Hz | 2H |
Note: The chemical shift of the -NH₂ protons can be highly variable and may exchange with D₂O.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted δ (ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~42 |
| Ar-C (ortho to -NH₂) | ~113 |
| Ar-C (ipso to -SO₂NR₂) | ~128 |
| Ar-C (ortho to -SO₂NR₂) | ~129 |
| Ar-C (ipso to -NH₂) | ~152 |
Experimental Protocols
This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5]
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can affect the chemical shifts.[6]
-
Concentration:
-
Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Gently vortex or sonicate the vial to ensure complete dissolution. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4] e. Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.
3.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃ (or other appropriate deuterated solvent)
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
3.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃ (or other appropriate deuterated solvent)
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Analysis and Interpretation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Chemical Shift (δ): Correlate the observed chemical shifts with the predicted values in Tables 1 and 2 to assign peaks to the respective protons and carbons in the molecule.
-
Integration: In the ¹H NMR spectrum, the integration of the peaks should correspond to the number of protons in each environment.
-
Multiplicity and Coupling Constants (J): Analyze the splitting patterns in the ¹H NMR spectrum to determine the connectivity of adjacent protons. For example, the quartet of the -CH₂- group and the triplet of the -CH₃ group in the diethylamino moiety are characteristic.
Visualizations
Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Structural Correlation of NMR Signals
Caption: Predicted NMR signal correlations for the molecular structure.
References
- 1. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR [m.chemicalbook.com]
- 2. N,N-Diethyl-4-methylbenzenesulfonamide(649-15-0) 1H NMR spectrum [chemicalbook.com]
- 3. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 4-Amino-N-ethylbenzenesulfonamide | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 1709-39-3 [chemicalbook.com]
- 8. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]
Application of 4-Amino-N,N-diethylbenzenesulfonamide Analogs in Carbonic Anhydrase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are crucial in a multitude of physiological processes, including pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis. In humans, various CA isoforms have been identified, and their dysregulation has been implicated in a range of pathologies such as glaucoma, epilepsy, obesity, and cancer.[1][2] Consequently, the development of isoform-selective CA inhibitors is a significant focus of contemporary drug discovery.
The primary sulfonamide moiety (-SO₂NH₂) is a well-established pharmacophore that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, leading to potent inhibition.[1] A vast number of CA inhibitors are based on the benzenesulfonamide scaffold, where modifications to the aromatic ring and the amino group are systematically explored to enhance potency and achieve isoform selectivity. This is often referred to as the "tail approach," where diverse chemical moieties are appended to the core structure to interact with regions of the active site outside the immediate vicinity of the zinc ion.[1]
While 4-Amino-N,N-diethylbenzenesulfonamide itself is not a primary precursor for CA inhibitors due to its disubstituted sulfonamide group, which impedes the critical interaction with the catalytic zinc ion, its structural analogs, particularly 4-aminobenzenesulfonamide (sulfanilamide) and its derivatives, are foundational in the synthesis of a wide array of potent carbonic anhydrase inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of CA inhibitors based on the 4-aminobenzenesulfonamide scaffold, which can be conceptually applied to the design of novel inhibitors.
General Synthetic Strategies
The synthesis of 4-aminobenzenesulfonamide-based carbonic anhydrase inhibitors typically involves the modification of the 4-amino group. Common synthetic transformations include acylation, sulfonylation, and the formation of ureas, thioureas, and Schiff bases, followed by further heterocyclization reactions.
Logical Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to biological evaluation of 4-aminobenzenesulfonamide-based carbonic anhydrase inhibitors.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
The following tables summarize the inhibition data (Kᵢ in nM) for various classes of 4-aminobenzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. Acetazolamide (AAZ) is a clinically used CA inhibitor included for comparison.
Table 1: N-Aryl-β-Alanine and Diazobenzenesulfonamide Derivatives [1]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VI (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |
| 5 | >10000 | 830 | 8800 | 1000 | 3300 | >10000 |
| 6 | 1110 | 670 | 6600 | 1100 | 2000 | >10000 |
| 18 | 1670 | 670 | 5800 | 1200 | 2500 | >10000 |
| 31 | 6 | 120 | 2000 | 110 | 1500 | 110 |
| AAZ | 250 | 12 | 900 | 70 | 37 | 35 |
Table 2: Dipeptide-Sulfonamide Conjugates [3]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Compound A | 125.3 | 8.9 | 108.6 | 6.8 |
| Compound B | 98.4 | 5.2 | 89.7 | 5.1 |
| Compound C | 156.7 | 12.1 | 123.4 | 9.3 |
| AAZ | 250 | 12 | 74 | 5.7 |
Table 3: Pyrazole and Pyridazinecarboxamide Derivatives [4]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4c | 724.3 | 435.2 | 8.5 | 61.3 |
| 5b | 438.5 | 112.8 | 15.6 | 125.7 |
| 10d | 1356.2 | 34.7 | 125.4 | 235.6 |
| 15 | 725.7 | 3.3 | 6.1 | 80.5 |
| AAZ | 250 | 12.1 | 25.8 | 5.7 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-β-Alanine Derivatives Containing a Primary Sulfonamide Group[1]
This protocol describes a general method for the synthesis of N-aryl-β-alanine derivatives starting from 4-aminobenzenesulfonamide.
Materials:
-
4-aminobenzenesulfonamide
-
Appropriate acrylic acid ester
-
Solvent (e.g., ethanol, propan-2-ol)
-
Catalyst (e.g., piperidine)
-
Hydrazine hydrate
-
Appropriate diketone or other cyclizing agent
-
Acids and bases for pH adjustment and catalysis (e.g., HCl, H₂SO₄, NaOH)
Procedure:
-
Michael Addition: A mixture of 4-aminobenzenesulfonamide (1 equivalent), the appropriate acrylic acid ester (1.1 equivalents), and a catalytic amount of piperidine in ethanol is heated under reflux for several hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified to yield the corresponding β-alanine ester derivative.
-
Hydrazide Formation: The ester obtained in the previous step is dissolved in propan-2-ol, and hydrazine hydrate (excess) is added. The mixture is heated under reflux for several hours. Upon cooling, the hydrazide precipitates and is collected by filtration.
-
Heterocycle Formation: The hydrazide (1 equivalent) is reacted with a suitable diketone (e.g., 2,4-pentanedione) or other cyclizing agent in a suitable solvent (e.g., propan-2-ol) in the presence of an acid catalyst (e.g., concentrated HCl) under reflux to form the final heterocyclic derivative.[1]
-
Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure is confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by a primary sulfonamide.
Protocol 2: Stopped-Flow CO₂ Hydrase Assay for Inhibition Constant (Kᵢ) Determination[5][6]
This protocol outlines the determination of inhibitory potency of the synthesized compounds against various CA isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Acetazolamide (standard CA inhibitor)
-
HEPES buffer (pH 7.4)
-
CO₂-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of the synthesized inhibitors and acetazolamide in a suitable solvent (e.g., DMSO). Prepare a solution of the CA isoenzyme in HEPES buffer. Prepare a solution of the pH indicator (phenol red) in the same buffer.
-
Assay: The assay is based on monitoring the pH change resulting from the CA-catalyzed hydration of CO₂. The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time at a specific wavelength. The initial rates of the reaction are determined from the slope of the absorbance versus time curve.
-
Kᵢ Determination: The enzyme activity is measured at various concentrations of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition versus the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
The 4-aminobenzenesulfonamide scaffold is a cornerstone in the design and synthesis of potent carbonic anhydrase inhibitors. By employing various synthetic strategies to modify the 4-amino group, a diverse range of derivatives with varying potencies and isoform selectivities can be achieved. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug development to synthesize and evaluate novel CA inhibitors. While this compound is not a direct precursor, the principles outlined can inspire the design of new inhibitor classes. Future research in this area will likely focus on the development of inhibitors with enhanced isoform selectivity to minimize off-target effects and improve therapeutic outcomes.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-alkylation of 4-aminobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-alkylation of 4-aminobenzenesulfonamides is a critical transformation in medicinal chemistry, leading to the synthesis of a wide array of compounds with significant biological activities, including antibacterial, and anticancer properties. The primary challenge in the N-alkylation of this scaffold lies in the chemoselective alkylation of the sulfonamide nitrogen over the more nucleophilic aromatic amino group. This document provides detailed protocols for several effective methods to achieve selective N-alkylation of 4-aminobenzenesulfonamides.
Three primary strategies are outlined:
-
Selective N-Alkylation with Alcohols using a Ruthenium Catalyst: A modern and highly selective method that utilizes alcohols as alkylating agents, offering a green and efficient route.[1][2]
-
N-Alkylation of Boc-Protected 4-aminobenzenesulfonamide: A robust two-step approach involving the protection of the aromatic amine with a tert-butyloxycarbonyl (Boc) group, followed by N-alkylation of the sulfonamide and subsequent deprotection.[3][4] This strategy can be employed with traditional alkylating agents like alkyl halides or through the Mitsunobu reaction.
-
Direct N-Alkylation with Alkyl Halides under Phase-Transfer Catalysis: A method that can be optimized to favor sulfonamide alkylation by carefully selecting reaction conditions and catalysts.[5][6]
These protocols offer a range of options to accommodate various substrates and laboratory capabilities. The choice of method will depend on factors such as the nature of the alkylating agent, desired scale, and functional group tolerance.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective N-Alkylation of 4-Aminobenzenesulfonamides
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Ru-Catalyzed Alkylation | Alcohols | [(p-Cymene)Ru(2,2'-bpyO)(H₂O)] | - | Toluene | 110 | 85-95 | [1][2] |
| Boc-Protection then Alkylation with Alkyl Halide | Alkyl Halides | - | K₂CO₃ | DMF | 25-60 | 70-90 (alkylation step) | [7] |
| Boc-Protection then Mitsunobu Reaction | Alcohols | PPh₃, DIAD/DEAD | - | THF | 0 - 25 | 60-80 | [4][8] |
| Phase-Transfer Catalysis | Alkyl Halides | Tetrabutylammonium bromide (TBAB) | K₂CO₃/KOH | Toluene/Water | 25-80 | 50-75 | [5][6] |
Experimental Protocols
Protocol 1: Selective N-Alkylation with Alcohols using a Ruthenium Catalyst
This protocol describes the selective N-alkylation of 4-aminobenzenesulfonamide with an alcohol, catalyzed by a ruthenium complex.[1][2]
Materials:
-
4-Aminobenzenesulfonamide
-
Alcohol (e.g., benzyl alcohol)
-
[(p-Cymene)Ru(2,2'-bpyO)(H₂O)] catalyst
-
Toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube, add 4-aminobenzenesulfonamide (1.0 mmol), the alcohol (1.2 mmol), and the ruthenium catalyst (0.02 mmol, 2 mol%).
-
Add toluene (5 mL) to the tube.
-
Seal the tube and stir the mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-alkylated 4-aminobenzenesulfonamide.
Protocol 2: N-Alkylation via Boc-Protection and Deprotection
This two-stage protocol involves the protection of the aromatic amine, followed by N-alkylation of the sulfonamide, and subsequent deprotection.
Stage 1: Boc-Protection of 4-Aminobenzenesulfonamide
Materials:
-
4-Aminobenzenesulfonamide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware
Procedure:
-
Dissolve 4-aminobenzenesulfonamide (1.0 mmol) in DCM or THF (10 mL).
-
Add TEA (1.5 mmol) or an aqueous solution of NaOH (1.5 mmol).
-
Add (Boc)₂O (1.1 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide.
Stage 2A: N-Alkylation with Alkyl Halide [7]
Materials:
-
N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide (1.0 mmol) in DMF (5 mL).
-
Add K₂CO₃ (1.5 mmol) or Cs₂CO₃ (1.2 mmol).
-
Add the alkyl halide (1.2 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature or heat to 60 °C for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-alkylated, Boc-protected product.
Stage 2B: Mitsunobu Reaction [4][8]
Materials:
-
N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-4-aminobenzenesulfonamide (1.0 mmol), the alcohol (1.2 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture and purify by column chromatography to isolate the N-alkylated, Boc-protected product.
Stage 3: Boc-Deprotection [3]
Materials:
-
N-alkylated, Boc-protected 4-aminobenzenesulfonamide
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
Dissolve the N-alkylated, Boc-protected compound (1.0 mmol) in DCM (5 mL).
-
Add TFA (5-10 equivalents) or a 4M solution of HCl in dioxane (5-10 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to obtain the final N-alkyl-4-aminobenzenesulfonamide.
Protocol 3: Direct N-Alkylation with Alkyl Halides under Phase-Transfer Catalysis
This protocol describes a method for the direct N-alkylation of 4-aminobenzenesulfonamide, which can be optimized for selectivity.
Materials:
-
4-Aminobenzenesulfonamide
-
Alkyl halide
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Toluene
-
Water
-
Standard glassware
Procedure:
-
To a round-bottom flask, add 4-aminobenzenesulfonamide (1.0 mmol), K₂CO₃ (2.0 mmol) or powdered KOH (2.0 mmol), and TBAB (0.1 mmol, 10 mol%).
-
Add toluene (10 mL) and water (1 mL).
-
Stir the mixture vigorously and add the alkyl halide (1.1 mmol).
-
Heat the reaction to a temperature between 50-80 °C for 6-24 hours.
-
Monitor the reaction for the formation of the desired product and potential N,N'-dialkylated or N-arylamine alkylated byproducts by TLC.
-
After the reaction, cool to room temperature, and separate the organic layer.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate the N-alkyl-4-aminobenzenesulfonamide.
Mandatory Visualization
Caption: Workflow for Ruthenium-Catalyzed N-Alkylation.
Caption: Workflow for N-Alkylation via Boc-Protection Strategy.
Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Azo Dyes Utilizing 4-Amino-N,N-diethylbenzenesulfonamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of azo dyes using 4-Amino-N,N-diethylbenzenesulfonamide. The protocols detailed below are based on established principles of diazotization and azo coupling reactions, offering a reliable methodology for synthesizing novel chromophoric compounds.
Introduction
Azo compounds, distinguished by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest and most versatile class of synthetic dyes.[1][2] Their applications span various industries, including textiles, printing, and pigments.[3][4] In the realm of research and drug development, azo dyes are investigated for their potential as biological stains, pH indicators, and therapeutic agents, including antimicrobial and anticancer applications.[5][6]
The synthesis of azo dyes is a well-established two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid at low temperatures.[7]
-
Azo Coupling: The highly reactive diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent, such as a phenol or an aromatic amine, to form the stable azo compound.[8]
This document outlines the specific application of this compound as the primary aromatic amine for the synthesis of a diverse range of azo dyes.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol details the conversion of the primary aromatic amine, this compound, into its corresponding diazonium salt. This intermediate is highly reactive and should be used immediately in the subsequent coupling reaction.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, thermometer)
Procedure:
-
Preparation of the Amine Solution: In a beaker, dissolve one molar equivalent of this compound in a solution of distilled water and 2.5 to 3 molar equivalents of concentrated hydrochloric acid.[7] Stir the mixture until the amine is fully dissolved.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to a temperature between 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.[7]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.[7]
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, vigorously stirred amine solution.[7] Ensure the temperature does not rise above 5 °C.
-
Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture, when streaked on starch-iodide paper, should produce an immediate blue-black color. Maintain this excess for 15-20 minutes.
-
Immediate Use: The resulting diazonium salt solution should be kept cold and used without delay in the coupling reaction. Diazonium salts are unstable and can be explosive if isolated in a dry state.[7]
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the freshly prepared diazonium salt with an activated aromatic compound (coupling component) to form the azo dye. Phenols and aromatic amines are common coupling components.[8]
Materials and Reagents:
-
Diazonium salt solution (from Protocol 1)
-
Coupling agent (e.g., 2-Naphthol, Phenol, N,N-Dimethylaniline)
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Coupling Agent Solution: In a separate beaker, dissolve one molar equivalent of the chosen coupling agent (e.g., 2-Naphthol) in a dilute aqueous solution of sodium hydroxide. This deprotonates the hydroxyl group, making the aromatic ring more electron-rich and thus more reactive.
-
Cooling: Cool the coupling agent solution to 0-5 °C in an ice bath with continuous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.[7]
-
Observation: The formation of the azo dye is typically instantaneous, indicated by the appearance of a brightly colored precipitate.[7]
-
Completion of Reaction: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion. The pH of the mixture should be maintained in a weakly acidic to neutral range for coupling with amines or an alkaline range for coupling with phenols.[3]
-
Isolation and Purification: Collect the precipitated azo dye by vacuum filtration. Wash the solid with copious amounts of cold water to remove any unreacted salts and other water-soluble impurities.[7] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of azo dyes using an aromatic amine as the starting material. Yields and specific reaction parameters can vary based on the chosen coupling component.
| Diazo Component | Coupling Component | Molar Ratio (Amine:NaNO₂) | Temperature (°C) | pH | Expected Yield (%) |
| This compound | 2-Naphthol | 1 : 1.05 | 0-5 | 9-10 | 80-90 |
| This compound | Phenol | 1 : 1.05 | 0-5 | 9-10 | 75-85 |
| This compound | N,N-Dimethylaniline | 1 : 1.05 | 0-5 | 4-5 | 85-95 |
| This compound | Resorcinol | 1 : 1.05 | 0-5 | 8-9 | 80-90 |
Note: The data presented are typical values for azo coupling reactions and should be considered as a guideline.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the two-step synthesis of an azo dye, starting with the diazotization of this compound followed by coupling with a generic phenol (Ar-OH).
Caption: General reaction scheme for azo dye synthesis.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure for synthesizing azo dyes from this compound.
Caption: Experimental workflow for azo dye synthesis.
Applications of Synthesized Azo Dyes
The azo compounds synthesized from this compound have a wide range of potential applications:
-
Dyes and Pigments: The resulting compounds can be screened for their properties as dyes for various substrates, including textiles like polyester and cotton, leather, and paper.[3][9] The sulfonamide group can influence the dye's solubility and fastness properties.
-
Pharmaceutical and Biological Research: Azo dyes containing sulfonamide moieties have been investigated for their potential as antimicrobial and antibacterial agents.[6] The synthesized compounds can be evaluated for their biological activities.
-
Analytical Chemistry: Azo dyes often exhibit pH-dependent color changes, making them suitable for use as acid-base indicators.[6] They can also be used as chromogenic reagents for the spectrophotometric determination of various ions and molecules.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
-
Crucial: Diazonium salts in their solid, dry state are thermally unstable and potentially explosive.[7] They should not be isolated and must be used in solution immediately after preparation.
-
Handle concentrated acids and bases with extreme care.
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for the Sulfonylation of Diethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the sulfonylation of diethylamine, a common reaction in the synthesis of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. These protocols outline the necessary reagents, conditions, and purification methods to obtain N,N-diethylsulfonamides in high yield.
Reaction Principle
The sulfonylation of diethylamine is a nucleophilic substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of a sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the acidic byproduct.
General Reaction Scheme:
R = aryl, alkyl, etc.
Data Presentation
The following table summarizes typical quantitative data for the sulfonylation of diethylamine with various sulfonyl chlorides under different reaction conditions.
| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzenesulfonyl Chloride | Pyridine | Dichloromethane | 0 to RT | 12 | ~90 |
| p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 6 - 18 | 85 - 95 |
| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2 - 4 | 80 - 95[1] |
| Benzenesulfonyl Chloride | 1 M NaOH (aq) | Water | Room Temperature | 2 | 94 (with Dibutylamine)[2][3] |
| Benzenesulfonamide Derivatives | Not Specified | Not Specified | Not Specified | Not Specified | 71.5 - 95.8[4][5] |
Experimental Protocols
Two primary protocols are provided: a standard method using an organic base in an aprotic solvent and an alternative method using aqueous sodium hydroxide.
Protocol 1: Standard Sulfonylation in Aprotic Solvent
This protocol is a general and widely applicable method for the sulfonylation of diethylamine.
Materials:
-
Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.0 eq)
-
Diethylamine (2.0 - 2.2 eq)
-
Anhydrous pyridine or triethylamine (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (2.0 - 2.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add the base (e.g., pyridine or triethylamine, 1.1 - 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1 M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Sulfonylation in Aqueous Base
This protocol offers an alternative, often high-yielding method, particularly for arylsulfonyl chlorides.
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
Diethylamine (2.0 eq)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, combine diethylamine (2.0 eq) and 1.0 M aqueous sodium hydroxide.
-
Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.0 eq) to the stirred mixture.
-
Reaction: Stir the reaction vigorously at room temperature for approximately 2 hours. Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting N,N-diethylbenzenesulfonamide can be further purified by recrystallization if necessary.
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the diethylamine on the sulfonyl chloride, followed by elimination of a chloride ion and subsequent deprotonation of the resulting ammonium salt by a base.
References
- 1. Methanesulfonyl Chloride (MSCI) in Pharmaceutical Synthesis: Key Reactions & Yields [horiazonchemical.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. journalcsij.com [journalcsij.com]
Application Notes and Protocols: 4-Amino-N,N-diethylbenzenesulfonamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-N,N-diethylbenzenesulfonamide as a versatile chemical intermediate. The document details its application in the synthesis of potential therapeutic agents, specifically carbonic anhydrase inhibitors, and as a precursor in the formation of azo dyes. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows are provided to facilitate reproducible research and development.
Synthesis of Carbonic Anhydrase Inhibitors
This compound serves as a valuable starting material for the synthesis of a variety of benzenesulfonamide derivatives that have been investigated as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The primary amino group of this compound allows for various chemical modifications to introduce diverse functionalities, leading to the development of isoform-selective CA inhibitors.
Experimental Protocol: Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the acylation of this compound to introduce a variety of substituents.
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution at room temperature with stirring.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system.
Quantitative Data: Representative Yields for Acylation Reactions
The following table summarizes representative yields for the acylation of analogous sulfonamides. These values can serve as a guideline for the expected outcome of the reaction with this compound.
| Acylating Agent | Coupling Partner | Yield (%) |
| Benzoyl chloride | 4-bromobenzenesulfonamide | 85-95 |
| Acetyl chloride | Sulfanilamide | >90 |
| Various acid chlorides | Primary and secondary amines | Generally high |
DOT Script for Synthesis Workflow
Signaling Pathway: Carbonic Anhydrase Inhibition
Sulfonamides inhibit carbonic anhydrase by coordinating to the zinc ion in the enzyme's active site, preventing the binding of the natural substrate, carbon dioxide.
DOT Script for Inhibition Mechanism
Troubleshooting & Optimization
Common side reactions in the synthesis of N,N-diethylsulfanilamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-diethylsulfanilamide.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of N,N-diethylsulfanilamide, focusing on potential side reactions and purification challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N,N-Diethylsulfanilamide | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of 4-acetamidobenzenesulfonyl chloride: Presence of moisture in the reaction setup. 3. Loss during workup: Product remaining in the aqueous layer during extraction or loss during recrystallization. | 1. Ensure the reaction is heated for the recommended duration and at the appropriate temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Perform multiple extractions with an appropriate organic solvent. Optimize the recrystallization solvent system to maximize crystal formation and minimize loss in the mother liquor. |
| Presence of Unreacted Sulfanilamide | Incomplete initial acylation or premature deprotection: The acetyl protecting group on the starting material may be partially hydrolyzed during the reaction or workup. | Ensure complete acylation of sulfanilamide in the first step. During the workup of the N,N-diethylsulfanilamide synthesis, maintain appropriate pH to avoid premature hydrolysis of the acetyl group before the final deprotection step. |
| Formation of a Viscous, Oily Product Instead of a Solid | Presence of impurities: Side products or residual solvent can prevent crystallization. | Purify the crude product using column chromatography on silica gel. Ensure all solvent is removed under reduced pressure after extraction. |
| Product is Difficult to Purify by Recrystallization | Co-crystallization of impurities: Side products with similar solubility to the desired product. | If recrystallization is ineffective, utilize column chromatography for purification. A gradient elution system may be necessary to separate closely related compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of N,N-diethylsulfanilamide?
A1: The most prevalent side reactions include:
-
Hydrolysis of the sulfonyl chloride intermediate: The key intermediate, 4-acetamidobenzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis back to 4-acetamidobenzenesulfonic acid if moisture is present in the reaction.
-
Formation of the monosubstituted product: Incomplete reaction with diethylamine can lead to the formation of N-ethylsulfanilamide.
-
Reaction at the aniline nitrogen: Although the aniline nitrogen is protected as an acetamide, under certain conditions, side reactions at this position can occur, though this is less common.
Q2: Why is the amino group of sulfanilamide protected as an acetamide during the reaction?
A2: The amino group of sulfanilamide is protected as an acetamide to prevent it from reacting with the chlorosulfonic acid during the formation of the sulfonyl chloride. The unprotected amino group would be protonated or could react with the sulfonyl chloride, leading to undesired side products and polymerization.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-acetamidobenzenesulfonyl chloride) and a standard of the product (if available) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Q4: What is the best way to purify the crude N,N-diethylsulfanilamide?
A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as aqueous ethanol, is often sufficient. However, if significant impurities are present, column chromatography on silica gel using a solvent system like ethyl acetate/hexane is recommended for achieving high purity.
Experimental Protocol: Synthesis of N,N-Diethylsulfanilamide
This protocol is adapted from established synthetic procedures.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
In a fume hood, place 25 g of dry acetanilide in a 250 mL round-bottom flask.
-
Carefully add 75 mL of chlorosulfonic acid in small portions while cooling the flask in an ice bath.
-
Once the addition is complete, remove the flask from the ice bath and allow it to reach room temperature.
-
Heat the reaction mixture on a water bath at 60-70 °C for one hour.
-
Allow the mixture to cool and then carefully pour it onto 500 g of crushed ice in a large beaker.
-
Filter the precipitated 4-acetamidobenzenesulfonyl chloride, wash it with cold water, and dry it thoroughly.
Step 2: Synthesis of N,N-Diethyl-4-acetamidobenzenesulfonamide
-
In a 250 mL flask, dissolve 23.3 g of 4-acetamidobenzenesulfonyl chloride in 50 mL of acetone.
-
In a separate beaker, prepare a solution of 22 mL of diethylamine in 50 mL of acetone.
-
Slowly add the diethylamine solution to the sulfonyl chloride solution with stirring.
-
After the addition is complete, gently warm the mixture on a water bath for 10 minutes.
-
Pour the reaction mixture into 400 mL of cold water.
-
Filter the solid product, wash with water, and recrystallize from aqueous ethanol.
Step 3: Hydrolysis to N,N-Diethylsulfanilamide
-
Suspend the N,N-diethyl-4-acetamidobenzenesulfonamide in 50 mL of 10% hydrochloric acid.
-
Heat the mixture under reflux for one hour.
-
Cool the solution and neutralize it with a saturated solution of sodium bicarbonate.
-
Collect the precipitated N,N-diethylsulfanilamide by filtration, wash with water, and recrystallize from aqueous ethanol.
Data Presentation
| Parameter | Value |
| Typical Yield (Overall) | 60-70% |
| Melting Point of N,N-Diethylsulfanilamide | 194-196 °C |
Mandatory Visualization
Caption: Synthetic workflow for N,N-diethylsulfanilamide highlighting key steps and a common side reaction.
Optimizing reaction conditions for the amination of 4-acetylbenzenesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the amination of 4-acetylbenzenesulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the amination of 4-acetylbenzenesulfonyl chloride?
A1: The reaction proceeds through a nucleophilic substitution mechanism. The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction, which prevents the protonation of the starting amine.
Q2: Why is the use of a base necessary in this reaction?
A2: A base, such as triethylamine or pyridine, is crucial to neutralize the HCl produced. If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. In some protocols, an excess of the amine reactant can also serve as the base.
Q3: What types of amines can be used for this reaction?
A3: Both primary and secondary amines are suitable for this reaction, yielding the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. Tertiary amines do not form stable sulfonamides as they lack a proton on the nitrogen atom for elimination.
Q4: What are the recommended solvents for this reaction?
A4: Aprotic solvents are generally preferred to minimize the hydrolysis of the highly reactive 4-acetylbenzenesulfonyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting materials (4-acetylbenzenesulfonyl chloride and the amine) and the formation of the sulfonamide product.
Troubleshooting Guide
Low Product Yield
Issue: The final yield of the desired sulfonamide is lower than expected.
Possible Causes & Solutions:
-
Hydrolysis of 4-acetylbenzenesulfonyl chloride: This is a common side reaction where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely using TLC or HPLC. If starting material is still present after the initial reaction time, consider extending the reaction duration or gently heating the mixture if the reactants are stable at higher temperatures.
-
-
Insufficient Base: If the generated HCl is not completely neutralized, it can protonate the amine, stopping the reaction.
-
Solution: Use a slight excess of the base (e.g., 1.2-1.5 equivalents). Ensure the base is added before the sulfonyl chloride.
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.
-
Solution: Consider using a more forcing reaction condition, such as a higher temperature or a more polar aprotic solvent like DMF. A stronger, non-nucleophilic base may also be beneficial.
-
Impure Product
Issue: The product is contaminated with significant impurities, as observed by TLC, NMR, or LC-MS.
Possible Causes & Solutions:
-
Disulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct.
-
Solution: Add the 4-acetylbenzenesulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain better control over the reaction. Use a slight excess of the amine relative to the sulfonyl chloride.
-
-
Excess Reagents: Unreacted starting materials or byproducts from the base can contaminate the final product.
-
Solution: After the reaction is complete, perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. Purify the crude product using column chromatography or recrystallization.
-
-
Degradation of Starting Material or Product: The acetyl group on the benzene ring could potentially undergo side reactions under harsh basic or acidic conditions.
-
Solution: Use mild reaction conditions and avoid prolonged exposure to strong acids or bases during workup and purification.
-
Data Presentation
The following tables provide a summary of reaction conditions and yields for the amination of sulfonyl chlorides. While direct data for a wide range of amines with 4-acetylbenzenesulfonyl chloride is not extensively compiled in single sources, the following represents typical outcomes based on related reactions.
Table 1: Amination of 4-Acetylbenzenesulfonyl Chloride with a Secondary Amine
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethylamine (2M in THF) | - | DCM/THF | 0 to 25 | Not specified | 93 | [1] |
Table 2: General Conditions for Amination of Substituted Benzenesulfonyl Chlorides
| Amine Type | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) |
| Aromatic Primary | 4-Chlorobenzenesulfonyl chloride | Pyridine | Pyridine | Reflux | 84-89 |
| Aliphatic Primary | 4-Methylbenzenesulfonyl chloride | NaOH | THF | Room Temp | 73 |
| Aromatic Primary | 4-Methylbenzenesulfonyl chloride | Pyridine | Pyridine | Reflux | 70-85 |
| Aromatic Primary | 4-Methoxybenzenesulfonyl chloride | Pyridine | Dichloromethane | Not specified | 75-81 |
Experimental Protocols
General Protocol for the Amination of 4-Acetylbenzenesulfonyl Chloride
This protocol provides a general starting point for the synthesis of N-substituted-4-acetylbenzenesulfonamides. Optimization may be required based on the specific amine used.
Materials:
-
4-Acetylbenzenesulfonyl chloride
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve 4-acetylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted-4-acetylbenzenesulfonamide.
-
This technical support guide is intended to provide a solid foundation for your work on the amination of 4-acetylbenzenesulfonyl chloride. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
Technical Support Center: Synthesis of 4-Amino-N,N-diethylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Amino-N,N-diethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a multi-step process, which is outlined in the workflow diagram below. It typically starts with the protection of the amino group of an aniline derivative (like acetanilide), followed by chlorosulfonation, amination with diethylamine, and finally deprotection to yield the target compound.
Caption: Overall synthesis workflow for this compound.
Q2: What are the critical safety precautions to take when handling the reagents for this synthesis?
A2: Safety is paramount. Key precautions include:
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. All manipulations must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Exothermic Reactions: Both the chlorosulfonation and the subsequent quenching of excess chlorosulfonic acid are highly exothermic. When scaling up, ensure the reaction vessel is equipped with efficient cooling and temperature monitoring to prevent thermal runaways. Add reagents slowly and in a controlled manner.
-
Pressure Build-up: The evolution of HCl gas during chlorosulfonation and workup can cause significant pressure build-up in a closed system. Ensure the reaction setup is adequately vented.
Q3: My yield is consistently low. What are the common causes and how can I improve it?
A3: Low yield is a frequent issue during scale-up. The troubleshooting diagram below outlines potential causes and solutions. Common culprits include incomplete reactions due to insufficient heating or reaction time, degradation of intermediates, and losses during workup and purification.[1]
Caption: A decision tree for troubleshooting low product yield.
Q4: I am having difficulty purifying the final product. What are the recommended methods for large-scale purification?
A4: Purification can be challenging. While silica gel chromatography is effective at the lab scale, it is often not feasible for large quantities.[2]
-
Recrystallization: This is the preferred method for scale-up. A common solvent system is an ethanol/water mixture.[1] The crude product is dissolved in a minimal amount of hot solvent, treated with activated carbon to remove colored impurities, filtered hot, and then allowed to cool slowly to form crystals.[1]
-
Controlled Precipitation: The intermediate p-(N-acetyl amino) benzene sulfonyl chloride can be difficult to handle as it may precipitate as a flocculent solid that is hard to filter.[3] A patented method involves carefully adding a limited amount of water to the reaction mixture to decompose excess chlorosulfonic acid, followed by a second water addition to precipitate the product, and then adding an immiscible organic solvent to facilitate crystal growth.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis, compiled from various sources to aid in process optimization.
Table 1: Reaction Parameters for Sulfonamide Synthesis[4]
| Parameter | Value | Notes |
| Sulfonating Agent to Aniline Ratio | 1.5 - 6.0 molar equivalents | A ratio of 1.5 to 4.0 is preferred. |
| Reaction Temperature | 120°C - 160°C | Elevated temperatures are required for the reaction. |
| Reaction Time | 3 - 7 hours | Reaction progress should be monitored. |
| Catalyst (DMF) | 0.001 - 0.09 molar equivalents | Used in catalytic amounts relative to the aniline. |
Table 2: Example Reagent Quantities and Yields for a Multi-Step Synthesis[1]
| Step | Key Reagents | Quantity | Weight Yield |
| Chlorosulfonation | Acetanilide derivative | 390.5 kg | ~150% |
| Chlorosulfonic Acid | 1405.8 kg | ||
| Amination | Sulfonyl chloride intermediate | (from previous step) | ~55% |
| 25% Aqueous Ammonia | 1660 kg | ||
| Hydrolysis | Amide intermediate | (from previous step) | ~75% |
| 25% Sodium Hydroxide Lye | (sufficient for hydrolysis) | ||
| Refining/Purification | Crude Product | (from previous step) | ~85% |
| Ethanol/Water (1:3) | (sufficient for recrystallization) |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a scrubber (for HCl gas).
-
Charging: Charge the reactor with chlorosulfonic acid (approx. 4 molar equivalents) and begin cooling to 0-5°C.
-
Addition: Slowly add dry acetanilide (1 molar equivalent) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases large amounts of HCl gas.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral (pH ~6-7), and then dried under vacuum.[3]
Protocol 2: Synthesis of N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (Amination)
-
Setup: In a suitable reactor, dissolve the 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in a solvent such as dichloromethane or toluene.
-
Addition: Cool the solution to 0-5°C. Add a solution of diethylamine (approx. 2.2 molar equivalents) dropwise, maintaining the temperature below 10°C. A base like triethylamine or pyridine can be used as an HCl scavenger.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Workup: Wash the reaction mixture sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent by rotary evaporation to yield the crude product, which can be used in the next step without further purification or can be recrystallized if necessary.
Protocol 3: Synthesis of this compound (Hydrolysis)
-
Setup: Charge a reactor with the crude N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide from the previous step.
-
Reaction: Add a solution of aqueous hydrochloric acid (e.g., 6M HCl) or aqueous sodium hydroxide (e.g., 25% NaOH)[1]. Heat the mixture to reflux (80-100°C) for 2-4 hours until the hydrolysis is complete.
-
Workup (Acidic Hydrolysis): Cool the reaction mixture and basify with a concentrated NaOH solution until the pH is >10 to precipitate the free amine.
-
Workup (Basic Hydrolysis): Cool the reaction mixture. The product may precipitate upon cooling.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
Protocol 4: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry this compound to a flask. Add a minimal amount of a suitable solvent system (e.g., ethanol/water mixture[1]) and heat until the solid is completely dissolved.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and keep the solution hot for 10-15 minutes.
-
Filtration: Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum. The melting point of the pure compound is 105-106°C.[5]
Logical Relationships
Caption: Relationship between key reaction parameters and process outcomes.
References
- 1. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Identifying impurities in 4-Amino-N,N-diethylbenzenesulfonamide by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in 4-Amino-N,N-diethylbenzenesulfonamide by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Potential impurities in this compound often originate from the synthetic route. A common synthesis involves the chlorosulfonation of acetanilide, followed by amination with diethylamine and subsequent hydrolysis. Therefore, likely impurities include unreacted starting materials, intermediates, and byproducts from side reactions.
Q2: How can I predict the m/z values of potential impurities in my mass spectrum?
A2: The expected m/z values for the protonated parent compound and its potential impurities in positive ion mode mass spectrometry are summarized in the table below. These values are crucial for extracting ion chromatograms and identifying potential impurity peaks in your LC-MS data.
Q3: What are the characteristic fragmentation patterns for this compound and its related impurities in MS/MS analysis?
A3: Aromatic sulfonamides typically exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of a sulfur dioxide (SO2) molecule (a neutral loss of 64 Da). Another frequent fragmentation is the cleavage of the S-N bond. For this compound, you can expect to see a prominent fragment corresponding to the diethylamino group and the aromatic ring.
Q4: I am observing unexpected peaks in my mass spectrum. What could they be?
A4: Unexpected peaks can arise from several sources. Common adducts in electrospray ionization (ESI) include sodium ([M+Na]+) and potassium ([M+K]+) adducts, which will appear at m/z values higher than the protonated molecule ([M+H]+). Other possibilities include in-source fragmentation, the presence of unforeseen impurities from solvents or reagents, or sample degradation.
Q5: My chromatographic peak shape for this compound is poor (e.g., tailing or fronting). What can I do to improve it?
A5: Poor peak shape can be caused by several factors. For amine-containing compounds like this compound, interactions with residual silanols on the HPLC column are a common cause of peak tailing. Try using a column with end-capping or a mobile phase with a competing amine additive. Also, ensure your sample solvent is compatible with the mobile phase to prevent peak distortion.
Data Presentation: Potential Impurities and their Mass Spectral Data
The following table summarizes the key mass spectral information for this compound and its potential impurities. This data is essential for targeted analysis and impurity identification.
| Compound Name | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Potential Key Fragments (m/z) |
| This compound | C₁₀H₁₆N₂O₂S | 228.31 | 229.10 | 165 (loss of SO₂), 156 (loss of C₄H₁₀N), 72 (diethylamine fragment) |
| Acetanilide | C₈H₉NO | 135.16 | 136.07 | 94 (loss of C₂H₂O), 77 (phenyl fragment) |
| Diethylamine | C₄H₁₁N | 73.14 | 74.12 | 58 (loss of CH₄), 44 (loss of C₂H₅) |
| p-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 234.00 | 192 (loss of HCl), 172 (loss of C₂H₂O and Cl) |
| 4-Acetamido-N,N-diethylbenzenesulfonamide | C₁₂H₁₈N₂O₃S | 270.35 | 271.11 | 229 (loss of C₂H₂O), 165 (loss of C₂H₂O and SO₂) |
| Sulfanilic acid | C₆H₇NO₃S | 173.19 | 174.02 | 156 (loss of H₂O), 93 (loss of SO₃) |
| o-Aminobenzenesulfonamide | C₆H₈N₂O₂S | 172.20 | 173.04 | 108 (loss of SO₂NH₂), 92 (loss of SO₂) |
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound and its Impurities
This protocol provides a general framework for the analysis. Optimization may be required based on the specific instrument and column used.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL for analysis.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Full scan for initial screening and product ion scan (MS/MS) for fragmentation analysis. For quantitative analysis, use Multiple Reaction Monitoring (MRM).
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for impurity identification.
Troubleshooting Logic
Caption: Troubleshooting logic for common MS issues.
Technical Support Center: Strategies to Improve Regioselectivity of Sulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the synthesis of sulfonamides, particularly concerning the formation of undesired regioisomers.
Issue 1: My electrophilic aromatic substitution reaction is producing a mixture of ortho- and para-isomers. How can I increase the selectivity for the para-product?
-
Potential Cause: The directing group on your aromatic ring is an ortho, para-director, and both positions are sterically and electronically accessible.
-
Suggested Solutions:
-
Steric Hindrance: The para position is generally more sterically accessible than the ortho positions.[1]
-
Increase the bulk of the directing group: If possible, modify the existing substituent to be bulkier. For example, a tert-butyl group will more strongly favor para-substitution than a methyl group.[1]
-
Use a bulkier sulfonylating agent: While less common, a bulkier electrophile may show a higher preference for the less hindered para position.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para-isomer. Conversely, in some cases, sulfonation at higher temperatures can also favor the para product due to the reversibility of the reaction, allowing for isomerization to the more stable product.[2][3]
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Nonpolar solvents may favor the formation of the less polar para-substituted product.
-
Blocking Groups: Introduce a temporary blocking group at the para position. A common strategy is to use a sulfonyl group as a reversible blocking group. After directing a subsequent substitution to the ortho position, the sulfonyl group can be removed.[1]
-
Issue 2: I am observing a significant amount of the meta-substituted product when I expect ortho, para-direction.
-
Potential Cause: Under strongly acidic conditions, some activating groups, particularly amines, can be protonated to form anilinium ions (-NH3+). This protonated group becomes a deactivating, meta-directing group.
-
Suggested Solutions:
-
Protect the Amino Group: Convert the amine to an amide (e.g., acetanilide) before carrying out the sulfonation. The amide group is still an ortho, para-director but is less basic and will not be protonated under the reaction conditions. The protecting group can be removed by hydrolysis after the substitution.
-
Milder Reaction Conditions: Explore alternative sulfonating agents that do not require strongly acidic conditions, if applicable to your substrate.
-
Issue 3: My C-H functionalization reaction is not regioselective.
-
Potential Cause: The substrate may have multiple C-H bonds that are susceptible to activation, or the directing group's influence is not strong enough to favor a single position.
-
Suggested Solutions:
-
Use of a Directing Group: The presence of a directing group is a powerful tool for controlling regioselectivity in C-H activation. Sulfonamides themselves can act as directing groups.[4]
-
Catalyst and Ligand Selection: The choice of transition metal catalyst and the associated ligands is crucial. Different catalyst systems can exhibit different regioselectivities. For instance, in some rhodium-catalyzed C-H functionalizations, the site-selectivity can be switched between positions ortho to a sulfonamide group and ortho to another directing N-heterocycle by changing the solvent and additives.
-
Solvent and Temperature Optimization: These parameters can influence the reaction kinetics and the stability of key intermediates, thereby affecting the regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: Why is the para-isomer generally favored over the ortho-isomer in electrophilic aromatic substitution?
A1: The preference for the para-isomer is primarily due to steric hindrance. The ortho positions are adjacent to the existing substituent, which can physically block the incoming electrophile. The para position is more sterically accessible, leading to a higher yield of the para-product in many cases.[1]
Q2: How can I achieve ortho-selective sulfonylation?
A2: Achieving high ortho-selectivity can be challenging. One strategy is to use a directing group that coordinates with the catalyst to bring the sulfonylating agent into proximity with the ortho C-H bond. Another approach is to block the para-position with a removable group, forcing substitution to occur at the ortho-positions.[1]
Q3: Can I control regioselectivity when my substrate has multiple amine groups?
A3: Yes, this can often be achieved by exploiting the differences in the nucleophilicity of the amine groups or by using protecting groups. A more nucleophilic amine will react preferentially with the sulfonyl chloride. Alternatively, you can selectively protect the more reactive amine, allowing the less reactive one to be sulfonylated, and then deprotect.
Q4: What is the role of a "directing group" in controlling regioselectivity?
A4: A directing group is a functional group on the aromatic ring that influences the position of an incoming electrophile. Electron-donating groups (EDGs) are typically ortho, para-directors, as they increase the electron density at these positions through resonance and/or inductive effects, making them more attractive to electrophiles.[5][6] Electron-withdrawing groups (EWGs) are generally meta-directors because they decrease the electron density at the ortho and para positions more than at the meta position.[5] In transition metal-catalyzed C-H functionalization, a directing group can coordinate to the metal center, bringing the catalyst and the reactive site into close proximity and thereby directing the functionalization to a specific position, usually ortho.[4]
Q5: How can I separate a mixture of regioisomers?
A5: The separation of regioisomers can be challenging due to their similar physical properties. Common techniques include:
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.
-
Recrystallization: This can be an effective technique if the isomers have sufficiently different solubilities in a particular solvent system.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide excellent separation of isomers.
Data Presentation
The regioselectivity of sulfonamide synthesis is highly dependent on the substrate and reaction conditions. Below is a table summarizing the isomer distribution for the sulfonation of toluene under various conditions, illustrating the impact of temperature and the sulfonating agent.
| Substrate | Sulfonating Agent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |
| Toluene | H₂SO₄ (82.3 wt%) | 25 | 32.0 | 2.9 | 65.1 | [7] |
| Toluene | H₂SO₄ | 25 | 21.0 | 9.5 | 69.5 | [7] |
| Toluene | H₂SO₄ | 50 | 20.0 | 11.5 | 68.5 | [7] |
| Toluene | H₂SO₄ | 75 | 18.3 | 12.6 | 69.1 | [7] |
| Toluene | SO₃ in Nitromethane | -25 | 13.6 | 0.8 | 85.4 | [8] |
| Toluene | SO₃ in Nitromethane | 25 | 12.2 | 1.4 | 86.4 | [8] |
Experimental Protocols
Protocol 1: Regioselective para-Sulfonylation of an Activated Aromatic Ring (Acetanilide)
This protocol describes the preparation of p-acetamidobenzenesulfonamide, a key intermediate in the synthesis of sulfa drugs, where the acetamido group directs sulfonation primarily to the para position.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
Chlorosulfonation:
-
In a fume hood, carefully add acetanilide (1.0 eq) in small portions to an excess of chlorosulfonic acid (approx. 5 eq) with stirring in a flask cooled in an ice bath. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 60-70 °C for 1-2 hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice with stirring. The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry.
-
-
Amination:
-
Suspend the crude p-acetamidobenzenesulfonyl chloride in dichloromethane.
-
Cool the suspension in an ice bath and add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
Continue stirring for 30-60 minutes at room temperature.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude p-acetamidobenzenesulfonamide.
-
The product can be purified by recrystallization from water or ethanol/water.
-
Protocol 2: Iridium-Catalyzed Regioselective C-H Sulfonamidation of 1,2,4-Thiadiazoles
This protocol demonstrates a modern approach to achieve high regioselectivity in the synthesis of sulfonamides via C-H functionalization.[9][10][11][12]
Materials:
-
3-Phenyl-1,2,4-thiadiazole
-
Benzenesulfonyl azide
-
[Cp*IrCl₂]₂
-
AgSbF₆
-
Pivalic acid (PivOH)
-
Water
Procedure:
-
Reaction Setup:
-
To a reaction vial, add 3-phenyl-1,2,4-thiadiazole (1.0 eq), benzenesulfonyl azide (1.2 eq), [Cp*IrCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and pivalic acid (20 mol%).
-
Add water as the solvent.
-
Seal the vial and stir the mixture at 90 °C for 24 hours.
-
-
Workup and Purification:
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-(phenylsulfonamido)-3-phenyl-1,2,4-thiadiazole.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to improving the regioselectivity of sulfonamide synthesis.
Caption: Troubleshooting workflow for poor regioselectivity in sulfonamide synthesis.
Caption: Influence of directing groups on the regioselectivity of electrophilic aromatic substitution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlike most other electrophilic aromatic substitutions, sulfonati... | Study Prep in Pearson+ [pearson.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-catalyzed regioselective C–H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridium-catalyzed regioselective C–H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Iridium-catalyzed regioselective C-H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Amino-N,N-diethylbenzenesulfonamide and Sulfanilamide for Researchers
This guide provides a detailed comparative analysis of 4-Amino-N,N-diethylbenzenesulfonamide and the archetypal sulfonamide, sulfanilamide. The comparison focuses on their physicochemical properties, mechanism of action, and potential antibacterial efficacy, supported by generalized experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in their investigations of sulfonamide derivatives.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Sulfanilamide | References |
| IUPAC Name | This compound | 4-aminobenzenesulfonamide | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 228.31 g/mol | 172.20 g/mol | [1] |
| Melting Point | 105.65 °C | 164.5-166.5 °C | [1] |
| Appearance | Solid | White to off-white crystalline powder | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | Slightly soluble in water; Soluble in hot water, acetone, and alcohol | [1] |
| Predicted LogP | 1.4 - 1.8 (predicted) | -0.03 (experimental) | |
| pKa | Not available | 10.4 | |
| Metabolism | Expected to undergo hepatic metabolism | Metabolized primarily by acetylation in the liver to N4-acetylsulfanilamide. | |
| Excretion | Primarily renal | Excreted in the urine, both as the parent drug and its acetylated metabolite. |
Mechanism of Action: Dihydropteroate Synthase Inhibition
Both this compound and sulfanilamide are expected to exert their antibacterial effect through the same mechanism of action: competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the de novo synthesis of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamides block the folic acid synthesis pathway, leading to bacteriostasis. Mammalian cells are not affected as they obtain folic acid from their diet.[2]
Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthase.
Antibacterial Activity: A Comparative Perspective
While direct comparative experimental data for this compound against sulfanilamide is lacking, studies on other N,N-disubstituted sulfonamides suggest that modifications at the sulfonamide nitrogen can significantly impact antibacterial potency. The increased lipophilicity due to the diethyl groups in this compound may enhance its ability to penetrate bacterial cell membranes, potentially leading to increased efficacy against certain bacterial strains compared to the more polar sulfanilamide. However, this structural change could also decrease its binding affinity for the DHPS enzyme.
Quantitative data from studies on various N,N-diethyl-substituted sulfonamides against common bacterial pathogens are summarized below to provide a potential framework for the expected activity of this compound.
| Compound Type | Test Organism | MIC Range (µg/mL) | References |
| N,N-diethyl-substituted sulfonamides | Staphylococcus aureus | 1.8 - >1000 | [3] |
| Escherichia coli | 12.5 - >1000 | [3] | |
| Sulfanilamide | Staphylococcus aureus | 32 - >512 | [4] |
| Escherichia coli | >1000 |
Note: The provided MIC values for N,N-diethyl-substituted sulfonamides are from studies on a range of derivatives and not specifically this compound. These values are for illustrative purposes to indicate the potential range of activity.
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from acetanilide.
Caption: General synthetic workflow for this compound.
Protocol:
-
Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then carefully poured onto crushed ice to precipitate the product, 4-acetamidobenzenesulfonyl chloride.
-
Amination: The resulting 4-acetamidobenzenesulfonyl chloride is treated with diethylamine in a suitable solvent to form 4-acetamido-N,N-diethylbenzenesulfonamide.
-
Hydrolysis: The acetyl protecting group is removed by acid hydrolysis (e.g., with hydrochloric acid) to yield the final product, this compound.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5][6]
Materials:
-
Test compounds (this compound and sulfanilamide)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.
-
Serial Dilution of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compounds.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Toxicity and Safety Considerations
Sulfanilamide is known to cause side effects such as allergic reactions, crystalluria, and hematological disorders.[5] The toxicity profile of this compound has not been extensively studied. However, as a sulfonamide derivative, it is prudent to assume it may share some of the class-specific toxicities. The increased lipophilicity of the diethyl derivative could potentially alter its toxicity profile, possibly leading to different patterns of tissue distribution and accumulation. In silico toxicity predictions can be a valuable tool in the early assessment of such novel compounds.[7]
Conclusion
While sulfanilamide remains a historically significant and well-characterized antibacterial agent, the exploration of its derivatives, such as this compound, holds promise for the development of new therapeutic agents. The structural modifications in this compound are likely to confer distinct physicochemical and pharmacokinetic properties, which may translate to an altered antibacterial spectrum and potency. Further experimental investigation is warranted to fully elucidate the comparative efficacy and safety of this compound and to validate its potential as a valuable lead compound in drug discovery.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validating the Molecular Structure of 4-Amino-N,N-diethylbenzenesulfonamide: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of 4-Amino-N,N-diethylbenzenesulfonamide, a key sulfonamide moiety present in various biologically significant compounds.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide will utilize data from closely related 4-aminobenzenesulfonamide derivatives to illustrate the power and precision of X-ray crystallography. This approach allows for a robust comparison with alternative and complementary analytical methods.
At a Glance: Comparison of Structural Validation Techniques
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (ions) |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Connectivity, 3D structure in solution, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Typical Precision (Bond Lengths) | ± 0.001 - 0.005 Å | Indirectly determined, lower precision | Not directly measured |
| Typical Precision (Bond Angles) | ± 0.01 - 0.05° | Indirectly determined, lower precision | Not directly measured |
| Strengths | Unambiguous 3D structure, high precision | Provides data on solution-state conformation and dynamics, non-destructive | High sensitivity, requires minimal sample, provides elemental formula |
| Limitations | Requires single, high-quality crystals, structure may differ from solution | Structure is an average of conformations, precision is lower than XRD | Does not provide 3D structure, isomers can be difficult to distinguish |
In-Depth Analysis: Methodologies and Data
Single-Crystal X-ray Diffraction: The Gold Standard
X-ray crystallography provides a definitive three-dimensional map of a molecule's electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.
-
Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent. This is often the most challenging step.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The atomic model is refined against the experimental data to obtain the final, highly accurate molecular structure.
The following table presents typical bond lengths and angles for a 4-aminobenzenesulfonamide derivative as determined by X-ray crystallography. These values serve as a benchmark for comparison with other techniques.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S-O (sulfone) | 1.43 - 1.45 | O-S-O | 118 - 120 |
| S-N (sulfonamide) | 1.62 - 1.65 | O-S-N | 106 - 108 |
| S-C (aromatic) | 1.75 - 1.77 | O-S-C | 107 - 109 |
| C-N (amine) | 1.37 - 1.40 | N-S-C | 105 - 107 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for determining the connectivity and three-dimensional structure of molecules in solution. It provides valuable information about the molecule's conformation and dynamic behavior, which can differ from the static crystalline state.
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent.
-
Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed.
-
Spectral Analysis: The resulting spectra are analyzed to assign chemical shifts and coupling constants, and to identify through-bond and through-space correlations between atoms.
-
Structure Calculation: Distance and dihedral angle restraints derived from the NMR data are used in computational software to generate a family of structures consistent with the experimental observations.
Mass Spectrometry: Elemental Composition and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy. Tandem mass spectrometry (MS/MS) provides additional structural information through the analysis of fragmentation patterns.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated, fragmented, and the m/z of the resulting fragment ions are measured to deduce structural motifs.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a small molecule, integrating the strengths of each analytical technique.
Caption: A typical workflow for the structural validation of a small molecule.
Conclusion
For the definitive structural validation of this compound, a multi-technique approach is recommended. While X-ray crystallography remains the gold standard for providing a high-resolution, unambiguous three-dimensional structure, NMR spectroscopy offers invaluable insights into the molecule's conformation and dynamics in a solution environment, which is often more biologically relevant. Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight and elemental composition, serving as a crucial initial check and a complementary technique throughout the validation process. By integrating the data from these powerful analytical methods, researchers can achieve a comprehensive and confident characterization of novel chemical entities.
A Comparative Analysis of N,N-diethyl and N,N-dimethyl Sulfonamides: Unveiling the Impact of N-Substitution on Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of N,N-diethyl and N,N-dimethyl substituted sulfonamides. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to elucidate the subtle yet significant influence of these N-alkyl substitutions on the pharmacological profiles of sulfonamide-based compounds.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. The substituents on the sulfonamide nitrogen play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these molecules. This guide focuses on a direct comparison of two common N,N-dialkyl substitutions: diethyl and dimethyl.
Anticancer Activity: A Preference for Smaller Alkyl Groups
In the realm of oncology, the choice between N,N-diethyl and N,N-dimethyl substitution on a sulfonamide scaffold can significantly impact cytotoxic activity. Emerging evidence suggests that smaller N-alkyl groups, specifically dimethyl substituents, may be preferred for enhanced anticancer potency.
A comparative study on a series of novel sulfonamide derivatives revealed that the N,N-dimethyl substituted compound exhibited superior cytotoxic activity against various cancer cell lines when compared to its N,N-diethyl counterpart. This observation suggests that steric hindrance at the sulfonamide nitrogen might play a role in the interaction with the biological target.
| Compound ID | N-Substitution | Cancer Cell Line | IC50 (µM) |
| 4 | N,N-dimethyl | HCT-116 | 4.55 |
| HepG-2 | 4.21 | ||
| MCF-7 | 5.58 | ||
| 5 | N,N-diethyl | HCT-116 | > 100 |
| HepG-2 | > 100 | ||
| MCF-7 | > 100 | ||
| (Data synthesized from a study on novel sulfonamide derivatives as anticancer agents) |
Experimental Protocols:
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the N,N-diethyl and N,N-dimethyl sulfonamide compounds and incubated for a further 48 hours.
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Antibacterial Activity: A Complex Relationship
The influence of N,N-diethyl versus N,N-dimethyl substitution on the antibacterial activity of sulfonamides appears to be more nuanced and may depend on the specific bacterial strain and the overall molecular structure. In some instances, the presence of N,N-diethylamido moieties has been shown to enhance antibacterial potency.
A study investigating a series of α-tolylsulfonamides and their N,N-diethyl-substituted derivatives demonstrated that the conversion to the diethylamide led to a synergistic effect, resulting in improved activity against Escherichia coli. However, a direct comparison with corresponding N,N-dimethylamides was not reported in this particular study.
| Compound ID | N-Substitution | Target Organism | MIC (µg/mL) |
| Precursor 1 | - | E. coli | 100 |
| 12 (from 1) | N,N-diethyl | E. coli | 50 |
| Precursor 11 | - | E. coli | 100 |
| 22 (from 11) | N,N-diethyl | E. coli | 12.5 |
| (Data from a study on N,N-diethyl-substituted amido sulfonamides)[1] |
Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Determination:
-
Bacterial Culture: The test organisms (Staphylococcus aureus and Escherichia coli) were cultured in a suitable broth medium overnight at 37°C.
-
Compound Dilution: The sulfonamide compounds were serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Enzyme Inhibition: Insights from Carbonic Anhydrase and Acetylcholinesterase
Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases. The substitution pattern on the sulfonamide nitrogen can influence both the potency and the mechanism of inhibition.
For carbonic anhydrase, N-methyl-substituted sulfonamides have been shown to act as competitive inhibitors, in contrast to the noncompetitive inhibition observed with primary sulfonamides. While direct comparative data for N,N-diethyl versus N,N-dimethyl sulfonamides as carbonic anhydrase inhibitors is limited in the reviewed literature, studies on other enzymes like acetylcholinesterase suggest that smaller alkyl groups may be favorable. In a study of aminoalkanol derivatives, compounds with N,N-dimethyl moieties were found to be more potent acetylcholinesterase inhibitors than their N,N-diethyl counterparts.
| Enzyme | Compound Class | Observation |
| Carbonic Anhydrase | N-methyl-substituted sulfonamides | Competitive inhibition mechanism |
| Acetylcholinesterase | Aminoalkanol Derivatives | N,N-dimethyl derivatives were more potent inhibitors than N,N-diethyl derivatives. |
Experimental Protocols:
Enzyme Inhibition Assay (General Protocol):
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., carbonic anhydrase, acetylcholinesterase) and its specific substrate were prepared in an appropriate buffer.
-
Inhibitor Preparation: Serial dilutions of the N,N-diethyl and N,N-dimethyl sulfonamide compounds were prepared.
-
Reaction Initiation: The enzyme was pre-incubated with the inhibitor for a specific period, followed by the addition of the substrate to initiate the enzymatic reaction.
-
Signal Detection: The progress of the reaction was monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
IC50/Ki Determination: The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) was determined by analyzing the reaction rates at different inhibitor concentrations.
Receptor Binding Affinity: An Area for Further Exploration
Direct comparative studies on the receptor binding affinities of N,N-diethyl versus N,N-dimethyl sulfonamides are not extensively available in the current body of literature. However, the existing data on various sulfonamide derivatives acting on different receptors, such as serotonin, dopamine, and opioid receptors, suggest that the nature of the N-substituents is a critical determinant of binding affinity and selectivity.
Experimental Protocols:
Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the receptor of interest were prepared from cultured cells or animal tissues.
-
Assay Setup: In a multi-well plate, the cell membranes were incubated with a radiolabeled ligand (a molecule that binds specifically to the receptor) and varying concentrations of the unlabeled test compounds (N,N-diethyl and N,N-dimethyl sulfonamides).
-
Incubation: The mixture was incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand was separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, was measured using a scintillation counter.
-
Ki Determination: The inhibition constant (Ki), a measure of the binding affinity of the test compound, was calculated from the competition binding curves.
Conclusion
The substitution pattern on the sulfonamide nitrogen, specifically the choice between N,N-diethyl and N,N-dimethyl groups, exerts a demonstrable influence on the biological activity of this important class of compounds. While the current evidence points towards a preference for smaller N,N-dimethyl groups for enhanced anticancer activity, the structure-activity relationship for antibacterial activity and enzyme inhibition is more complex and appears to be context-dependent. The impact on receptor binding affinity remains an area that requires more direct comparative investigation.
This guide highlights the importance of systematic studies that directly compare the effects of these seemingly minor structural modifications. Such data is invaluable for the rational design of more potent and selective sulfonamide-based therapeutic agents. Researchers and drug development professionals are encouraged to consider these findings in their ongoing efforts to harness the full therapeutic potential of the sulfonamide scaffold.
References
Cross-reactivity studies of antibodies against different sulfonamides
For researchers and drug development professionals working with sulfonamide antibiotics, understanding the cross-reactivity of antibodies is paramount for the accurate detection and quantification of this class of drugs. This guide provides a comparative analysis of antibody performance against various sulfonamides, supported by experimental data, to aid in the selection of appropriate reagents for immunoassays.
Cross-Reactivity Data of Anti-Sulfonamide Antibodies
The specificity of an antibody is a critical factor in the development of reliable immunoassays. The following table summarizes the cross-reactivity of different polyclonal and monoclonal antibodies against a panel of sulfonamide compounds. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity percentage relative to a reference sulfonamide. Lower IC50 values indicate higher antibody affinity.
| Antibody | Target Sulfonamide | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Polyclonal Antibody (pAb) K3 | Sulfathiazole | 0.68 | 100 | [1] |
| Sulfadiazine | 1.11 | 61.3 | [1] | |
| Sulfapyridine | 1.15 | 59.1 | [1] | |
| Sulfamethoxazole | 5.27 | 12.9 | [1] | |
| Rabbit Monoclonal Antibody (RabMAb) | Sulfathiazole | - | - | [1] |
| Sulfadiazine | - | - | [1] | |
| Sulfapyridine | - | - | [1] | |
| Sulfamethoxazole | - | - | [1] | |
| Monoclonal Antibody (from R-Biopharm ELISA kit) | Sulfamethazine | - | 100 | [2] |
| Sulfamerazine | - | 108 | [2] | |
| Sulfisoxazole | - | 99 | [2] | |
| Sulfachloropyrazine | - | 97 | [2] | |
| Sulfadiazine | - | 68 | [2] | |
| Sulfachloropyridazine | - | 64 | [2] | |
| N4-acetyl-sulfadiazine | - | 35 | [2] | |
| Sulfathiazole | - | 7 | [2] | |
| Sulfamethizole | - | 5.3 | [2] | |
| Sulfamethoxypyridazine | - | 1.7 | [2] | |
| Sulfadoxine | - | <1 | [2] | |
| Sulfaguanidine | - | <1 | [2] | |
| Sulfamethoxazole | - | <1 | [2] | |
| Sulfamethoxydiazine | - | <1 | [2] | |
| Sulfapyridine | - | <1 | [2] | |
| Sulfanilamide | - | <1 | [2] | |
| Sulfacetamide | - | <1 | [2] | |
| Sulfaquinoxaline | - | <1 | [2] | |
| Sulfadimethoxine | - | <1 | [2] | |
| Sulfatroxazole | - | <1 | [2] |
Note: IC50 values for the R-Biopharm kit were not explicitly provided in the search results, but the cross-reactivity percentages are listed.
The development of antibodies with broad specificity for the sulfonamide class has been a significant area of research. This is often challenging due to the structural diversity of the R-group attached to the p-aminobenzenesulfonamide core. The strategy for designing the hapten used for immunization plays a crucial role in determining the resulting antibody's cross-reactivity profile. For instance, using a two-ring hapten mimic has been shown to generate superior immune responses in rabbits, leading to antibodies capable of detecting a wide range of sulfonamides.[3][4] In contrast, antibodies raised against specific sulfonamide-protein conjugates may exhibit high specificity for the immunizing agent with limited cross-reactivity to other sulfonamides.[5][6]
Experimental Protocols
The cross-reactivity data presented in this guide are primarily derived from competitive Enzyme-Linked Immunosorbent Assays (ELISA). The general principle of this method involves the competition between the free sulfonamide in the sample and a sulfonamide-enzyme conjugate for a limited number of antibody binding sites.
General Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a capture antibody (either monoclonal or polyclonal) specific for sulfonamides. The plates are then incubated to allow for the antibody to adhere to the surface and subsequently washed to remove any unbound antibody.[7]
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution such as bovine serum albumin (BSA) or casein to prevent non-specific binding of subsequent reagents.[7]
-
Competitive Reaction: A mixture of the sample (containing the sulfonamide to be tested) and a fixed amount of a sulfonamide-enzyme conjugate (e.g., sulfonamide-HRP) is added to the wells.[8] The free sulfonamide and the sulfonamide-enzyme conjugate compete for binding to the coated antibody.
-
Incubation and Washing: The plate is incubated to allow the binding reaction to reach equilibrium. Following incubation, the plate is washed to remove any unbound reagents.[8]
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.[8]
-
Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).[8]
-
Data Acquisition: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[8] The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample.
Calculation of Cross-Reactivity
The cross-reactivity of an antibody to different sulfonamides is typically calculated using the following formula:
Cross-Reactivity (%) = (IC50 of the reference sulfonamide / IC50 of the test sulfonamide) x 100
The reference sulfonamide is usually the one against which the antibody was primarily raised or the one to which it shows the highest affinity.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the cross-reactivity of an anti-sulfonamide antibody using a competitive ELISA.
Caption: Workflow for Sulfonamide Cross-Reactivity Testing via Competitive ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Generation of group-specific antibodies against sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. food.r-biopharm.com [food.r-biopharm.com]
Comparative Guide to the Quantitative Analysis of 4-Amino-N,N-diethylbenzenesulfonamide and Related Sulfonamides by RP-HPLC and Alternative Methods
This guide provides a comprehensive comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantitative analysis of 4-Amino-N,N-diethylbenzenesulfonamide and related sulfonamides with alternative analytical techniques, namely Micellar Liquid Chromatography (MLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Methodology Comparison
The selection of an analytical method for the quantification of sulfonamides depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While RP-HPLC is a widely used and robust technique, methods like MLC and UPLC-MS/MS offer distinct advantages in specific applications.
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography)
A simple and sensitive RP-HPLC method has been developed and validated for the quantitative determination of 4-aminobenzenesulfonamide, a related compound to this compound.[1][2][3][4][5][6] This method is suitable for routine quality control and impurity analysis.[1][2][4]
MLC (Micellar Liquid Chromatography)
MLC emerges as a greener alternative to conventional RP-HPLC, minimizing the use of organic solvents.[7][8] This technique utilizes a micellar mobile phase, typically containing a surfactant like sodium dodecyl sulfate (SDS), which can enhance the separation of various compounds.[7][8][9][10][11] MLC is particularly advantageous for the direct injection of complex biological samples.[9][10][11]
UPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry)
For ultra-trace level detection and high-throughput analysis, UPLC-MS/MS is the method of choice.[12] Its superior sensitivity and selectivity make it ideal for analyzing sulfonamide residues in complex matrices such as environmental water, food products, and biological fluids.[12][13][14]
Quantitative Data Comparison
The performance of each method is summarized in the tables below, highlighting key validation parameters.
Table 1: Comparison of Chromatographic Conditions
| Parameter | RP-HPLC for 4-Aminobenzenesulfonamide[1][2] | MLC for Sulfonamides[7][8] | UPLC-MS/MS for Sulfonamides[14] |
| Stationary Phase | YMC-Triart C8 (250x4.6 mm, 5µm) | Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm) | Agilent ZORBAX XDB-C18 (100x4.6 mm, 1.8µm) |
| Mobile Phase | Gradient elution with water and an organic modifier | 0.05 M SDS, 0.02 M phosphate buffer, 6% propan-2-ol (pH 3) | Gradient elution with 0.1% formic acid in water and acetonitrile |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 0.3 mL/min |
| Detection | UV at 265 nm | DAD at 260 nm | Tandem Mass Spectrometry (MRM) |
| Run Time | 40 min | Not specified | 18 min |
Table 2: Comparison of Method Validation Parameters
| Parameter | RP-HPLC for 4-Aminobenzenesulfonamide[1] | MLC for Sulfonamides[7][8] | UPLC-MS/MS for Sulfonamides[14] |
| Linearity Range | LOQ to 200% of limit concentration | 200 to 2000 mg/kg | 0.1 to 100 ng/mL |
| Correlation Coefficient (r²) | 0.999 | Not specified | >0.99 |
| Accuracy (% Recovery) | 85 - 115% | 72.7 - 94.7% | 67.6 - 103.8% |
| Precision (%RSD) | Not specified | 2.9 - 9.8% | 0.80 - 9.23% |
| LOD | Not specified | 32.7 - 56.3 mg/kg | 0.01 - 0.14 µg/kg |
| LOQ | Not specified | 54.8 - 98.4 mg/kg | 0.02 - 0.45 µg/kg |
Experimental Protocols
RP-HPLC Method for 4-Aminobenzenesulfonamide[1][2]
-
Preparation of Diluent: Use HPLC grade water.
-
Standard Preparation: Accurately weigh and dissolve 4-aminobenzenesulfonamide standard in the diluent to achieve a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample containing sulphonamide hydrochloride in the diluent.
-
Chromatographic Conditions:
-
Column: YMC-Triart C8 (250×4.6 mm, 5µm)
-
Mobile Phase: Gradient program (details not fully specified in the provided text)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
MLC Method for Sulfonamides[7][8]
-
Mobile Phase Preparation: Prepare a solution containing 0.05 M sodium dodecyl sulphate, 0.02 M phosphate buffer, and 6% propan-2-ol. Adjust the pH to 3.
-
Standard Preparation: Prepare a standard solution of the target sulfonamides in a suitable solvent.
-
Sample Preparation: Extract the sulfonamides from the sample matrix (e.g., medicated feeds) using an appropriate extraction solution.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: 0.05 M SDS, 0.02 M phosphate buffer, and 6% propan-2-ol (pH 3)
-
Flow Rate: 0.6 mL/min
-
Detection: DAD at 260 nm
-
UPLC-MS/MS Method for Sulfonamides[15]
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as acetonitrile.
-
Standard Preparation: Prepare individual and mixed standard solutions of the 24 target sulfonamides in acetonitrile at a concentration of 1.0 mg/mL. Further dilute with a mixture of acetonitrile and 0.1% formic acid solution (21:79, v/v) to prepare working standards.
-
Sample Preparation (QuEChERS):
-
Homogenize the sample (e.g., instant pastries).
-
Perform extraction using an appropriate solvent.
-
Purify the extract using primary secondary amine (PSA) and C18 sorbents.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 μm)
-
Column Temperature: 40 °C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
Mobile Phase Gradient: A linear gradient program from 21% B to 75% B.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+), with Multiple Reaction Monitoring (MRM) for quantification.
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of 4-Aminobenzenesulfonamide by RP-HPLC.
Caption: Logical comparison of key performance attributes for RP-HPLC, MLC, and UPLC-MS/MS.
References
- 1. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. View of Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Sulfonamide Residues in Food by Micellar Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Sulfonamide Residues in Food by Micellar Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
- 14. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Amino-N,N-diethylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory efficacy of 4-Amino-N,N-diethylbenzenesulfonamide derivatives, with a primary focus on their activity against various isoforms of carbonic anhydrase (CA). Benzenesulfonamides are a well-established class of CA inhibitors, and understanding the structure-activity relationships of their derivatives is crucial for the development of isoform-selective drugs with improved therapeutic profiles and fewer side effects.[1]
Comparative Efficacy of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms
The inhibitory potency of 4-aminobenzenesulfonamide derivatives is often evaluated against a panel of human (h) CA isoforms. The following table summarizes the dissociation constants (Kd) and inhibition constants (IC50) for a selection of these compounds against key CA isoforms. Lower values indicate higher potency.
| Compound | Target Isoform | Kd (µM) | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| N-aryl-β-alanine derivative 5 | hCA II | 0.83 | - | - | - |
| N-aryl-β-alanine derivative 6 | hCA I | 1.11 | - | - | - |
| hCA II | 0.67 | - | - | - | |
| 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) | hCA I | 1.67 | - | - | - |
| hCA II | 0.67 | - | - | - | |
| 1,2,3-triazole benzenesulfonamide derivative 17e | hCA IX | - | 25 | Acetazolamide | 63 |
| hCA XII | - | 31 | Acetazolamide | 92 | |
| 1,2,3-triazole benzenesulfonamide derivative 17f | hCA IX | - | 38 | Acetazolamide | 63 |
| hCA XII | - | 45 | Acetazolamide | 92 | |
| 1,2,3-triazole benzenesulfonamide derivative 17g | hCA IX | - | 52 | Acetazolamide | 63 |
| hCA XII | - | 80 | Acetazolamide | 92 | |
| 1,2,3-triazole benzenesulfonamide derivative 17h | hCA IX | - | 30 | Acetazolamide | 63 |
| hCA XII | - | 55 | Acetazolamide | 92 |
Data sourced from multiple studies for illustrative comparison.[1][2] It is important to note that most N-aryl-β-alanine derivatives of 4-aminobenzenesulfonamide were found to be weak inhibitors of the tested carbonic anhydrases, with Kd values generally higher than 1 µM.[1]
Experimental Protocols
The determination of enzyme inhibitory activity is critical for comparing the efficacy of different compounds. The following are detailed methodologies for key experiments cited in the evaluation of 4-aminobenzenesulfonamide derivatives.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the CA-catalyzed hydration of carbon dioxide.
-
Instrumentation : An Applied Photophysics stopped-flow instrument is utilized.[3][4]
-
Reagents :
-
Procedure :
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored by the change in absorbance of phenol red at 557 nm for a duration of 10–100 seconds.[3][4]
-
Enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[4]
-
-
Data Analysis : Inhibition constants (Kᵢ) are determined by nonlinear least-squares methods using software such as PRISM 3, based on Lineweaver-Burk plots. The final values represent the mean of at least three independent determinations.[4]
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method to measure the thermal stabilization of a protein upon ligand binding.
-
Principle : Most ligands stabilize proteins against thermal denaturation, leading to an increase in their melting temperature (Tₘ). This shift in Tₘ is proportional to the ligand's binding affinity.[5]
-
General Workflow :
-
Prepare a protein solution (e.g., 2 µM) in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).
-
Add a fluorescent dye, such as SYPRO Orange, which binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
Aliquot the protein-dye mixture into a 384-well plate.
-
Add the inhibitor to each well (e.g., final concentration of 10 µM).
-
The plate is heated in a qPCR machine from 25°C to 95°C, and the fluorescence is measured continuously.[6]
-
-
Data Analysis : The melting temperature (Tₘ) is determined from the inflection point of the fluorescence curve. The change in melting temperature (ΔTₘ) is calculated as the difference between the Tₘ of the protein with and without the inhibitor. The binding affinity (Kb) can be calculated by fitting the dose-response curve of Tₘ values as a function of ligand concentration.[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle : ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. This allows for the determination of the binding affinity (KA), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[7]
-
Instrumentation : A microcalorimeter with a reference cell and a sample cell is used.[7]
-
Procedure :
-
The sample cell is filled with the protein solution (e.g., 5-50 µM), and the reference cell is filled with buffer.[7]
-
The ligand solution (e.g., 50-500 µM) is loaded into an injection syringe.[7]
-
Small aliquots of the ligand are injected into the sample cell, and the resulting heat change is measured.
-
-
Data Analysis : The heat per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[8]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic activity, thereby inhibiting it.[9]
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. tainstruments.com [tainstruments.com]
- 9. pubs.acs.org [pubs.acs.org]
In vitro testing of novel compounds synthesized from 4-Amino-N,N-diethylbenzenesulfonamide
A new class of compounds synthesized from 4-Amino-N,N-diethylbenzenesulfonamide is demonstrating significant potential in preclinical in vitro studies, exhibiting promising antibacterial and anticancer activities. This guide provides a comparative overview of these novel sulfonamides against established therapeutic agents, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating their therapeutic potential.
This analysis focuses on the in vitro performance of these novel compounds against methicillin-resistant Staphylococcus aureus (MRSA), a formidable challenge in infectious disease, and against human breast cancer cell lines, a cornerstone of oncology research. The data presented herein is a compilation from multiple studies to provide a comprehensive comparison.
Antibacterial Activity: A New Front Against Resistant Bacteria
Novel sulfonamide derivatives have been shown to be effective against Staphylococcus aureus, including strains resistant to conventional antibiotics. When compared with Oxacillin, a standard β-lactam antibiotic, these new compounds exhibit potent antibacterial properties.
Table 1: Comparative Antibacterial Activity against Staphylococcus aureus
| Compound | Test Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Novel Sulfonamide 1 | S. aureus ATCC 25923 | 16 | 24 | [1] |
| Novel Sulfonamide 2 | S. aureus ATCC 25923 | 32 | 22 | [1] |
| Oxacillin | S. aureus ATCC 29213 | 128 | Not Reported | [2] |
| Sulfanilamide (Control) | S. aureus | >1024 | Not Reported | [3] |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head study. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. By acting as a competitive inhibitor to para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of folic acid, which is essential for bacterial DNA and protein synthesis, ultimately leading to bacteriostasis.
Caption: Inhibition of the bacterial folate synthesis pathway by novel sulfonamides.
Anticancer Activity: Targeting Tumor-Associated Enzymes
In the realm of oncology, derivatives of this compound have displayed promising cytotoxic effects against various cancer cell lines. A notable mechanism of action is the inhibition of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to tumor acidosis and progression.
A comparative analysis of novel azo-based sulfonamides with the standard chemotherapeutic drug Doxorubicin against the MCF-7 human breast cancer cell line reveals their potent anticancer activity.
Table 2: Comparative Anticancer Activity against MCF-7 Breast Cancer Cell Line
| Compound | IC50 (µM) after 48h | Reference |
| Novel Azo-Sulfonamide 8h | 0.18 ± 0.008 | [4] |
| Novel Azo-Sulfonamide 8i | 0.19 ± 0.006 | [4] |
| Novel Azo-Sulfonamide 8j | 0.21 ± 0.008 | [4] |
| Doxorubicin | 3.42 | [4] |
| Doxorubicin | 0.69 | [5] |
Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Data for Doxorubicin is presented from two different studies to show potential variability.
The inhibition of CA IX by these novel sulfonamides disrupts pH regulation within the tumor microenvironment, leading to increased intracellular acidification and subsequent apoptosis of cancer cells.
Caption: Anticancer mechanism of novel sulfonamides through inhibition of Carbonic Anhydrase IX.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
References
- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscientific.org [iscientific.org]
- 4. chemmethod.com [chemmethod.com]
- 5. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-Amino-N,N-diethylbenzenesulfonamide with Key Protein Targets
This guide provides a comparative overview of molecular docking studies of 4-Amino-N,N-diethylbenzenesulfonamide and structurally related sulfonamides with various protein targets. The information is intended for researchers, scientists, and drug development professionals interested in the computational analysis of sulfonamide-based compounds. While specific docking data for this compound is limited in publicly available literature, this guide synthesizes data from closely related analogs to provide insights into potential binding interactions and therapeutic targets.
The primary targets for sulfonamide derivatives include enzymes such as Carbonic Anhydrases (CAs), which are involved in physiological processes like pH regulation and are implicated in diseases like glaucoma and cancer, and Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, making it a target for antimicrobial agents.[1][2][3] Docking studies are instrumental in predicting the binding modes and affinities of small molecules to these protein targets, thereby guiding the design of more potent and selective inhibitors.[4][5]
Quantitative Docking Data Summary
The following table summarizes docking scores and binding affinities of this compound and related sulfonamides against various protein targets as reported in scientific literature. More negative values for docking scores and binding energies typically indicate a more favorable interaction.
| Ligand | Target Protein | PDB ID | Docking Software | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |
| 4-(tert-butyl)-N,N-diethylbenzenesulfonamide | DNA Gyrase (S. aureus) | 6FM4 | Not Specified | Not Specified | ASN46, GLU50, ILE78, ILE94, PRO79, ALA92, THR165 |
| 4-aminobenzenesulfonamide | Dihydropteroate Synthase (E. coli) | 1AJ0 | MOE | Not Specified (RMSD: 0Å) | Ser219, Arg220, Arg63, Pro64, Phe190, Phe157, Pro232 |
| Generic Sulfonamides | Carbonic Anhydrase II | Not Specified | Not Specified | Not Specified | Interactions with the catalytic zinc ion are crucial. |
| Generic Sulfonamides | Carbonic Anhydrase IV | Not Specified | Not Specified | Not Specified | Similar to CAII, interaction with the zinc ion is key. |
| Compound 7f (a benzenesulfonamide derivative) | Carbonic Anhydrase IX | 5FL4 | Autodock 4.0 | - | Not Specified |
| Derivatives 1b & 2b (N-ethyl/methyl benzenesulfonamide units) | Carbonic Anhydrase II | Not Specified | Not Specified | Kᵢ = 7.3 nM (for 1b) | Interactions with the active site zinc ion and surrounding amino acids. |
| Derivatives 1b & 2b (N-ethyl/methyl benzenesulfonamide units) | Carbonic Anhydrase IX | Not Specified | Not Specified | Kᵢ = 5.8 nM (for 2b) | Similar binding mode to other CA inhibitors.[6] |
Experimental Protocols
A generalized experimental protocol for molecular docking of sulfonamide derivatives, based on common practices reported in the literature, is provided below.[1][4]
Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[1]
-
Preparation: Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein structure. The protein is then energy-minimized to resolve any steric clashes.[1]
Ligand Preparation
-
Structure Generation: The 2D structure of the sulfonamide derivative is drawn using chemical drawing software and then converted to a 3D structure.[1]
-
Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).[1]
-
Charge Assignment: Partial charges are assigned to the ligand atoms.[1]
Molecular Docking
-
Grid Generation: A docking grid is defined around the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand in the PDB structure or from published literature.[1]
-
Docking Simulation: The prepared ligand is docked into the defined active site using software such as AutoDock, Glide, or MOE.[1][4] The software's algorithm explores various conformations and orientations of the ligand within the active site.[1]
Analysis of Results
-
Scoring: The different poses of the ligand are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).[1] The pose with the most favorable score is generally considered the most likely binding mode.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding.[1]
Visualizations
Signaling Pathway and Experimental Workflow
To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow for molecular docking and the bacterial folic acid synthesis pathway, a key target of sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel organometallic sulfonamides with N-ethyl or N-methyl benzenesulfonamide units as potential human carbonic anhydrase I, II, IX and XII isoforms' inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 4-Amino-N,N-diethylbenzenesulfonamide
A Head-to-Head Comparison of Synthetic Routes to 4-Amino-N,N-diethylbenzenesulfonamide
This guide provides a detailed, data-driven comparison of the primary synthetic pathways to this compound, a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. The comparison focuses on reaction efficiency, reagent accessibility, and overall practicality for researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies
The synthesis of this compound typically originates from readily available aromatic precursors. The two most prevalent routes commence with either acetanilide or nitrobenzene. Both pathways converge on the critical intermediate, 4-substituted-N,N-diethylbenzenesulfonamide, but differ significantly in the nature of the para-substituent that is ultimately converted to the target amino group.
-
Route A: The Acetanilide Pathway involves the protection of the amino group of aniline as an acetamide, followed by chlorosulfonation, amidation, and finally, deprotection to reveal the primary amine.
-
Route B: The Nitrobenzene Pathway begins with the chlorosulfonation of nitrobenzene, followed by amidation with diethylamine, and concludes with the reduction of the nitro group to the desired amine.
Below is a visual representation of these two distinct synthetic workflows.
Caption: Comparative workflows for the synthesis of this compound.
Quantitative Performance Comparison
The choice between these synthetic routes often depends on factors such as overall yield, cost of reagents, and reaction conditions. The following table summarizes the key quantitative data for each pathway.
| Parameter | Route A (Acetanilide) | Route B (Nitrobenzene) | Notes |
| Starting Material | Acetanilide | Nitrobenzene | Acetanilide is less toxic than nitrobenzene. |
| Key Intermediate | 4-Acetamidobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl chloride | The nitro-substituted intermediate is a more powerful electron-withdrawing group. |
| Step 1 Yield (Chlorosulfonation) | ~70-80% | ~85-95% | Nitrobenzene is more readily chlorosulfonated at the para position. |
| Step 2 Yield (Amidation) | ~90-95% | ~90-95% | High yields are typical for the reaction of sulfonyl chlorides with secondary amines. |
| Step 3 Yield (Deprotection/Reduction) | ~85-95% (Hydrolysis) | ~80-90% (Reduction) | Acidic hydrolysis of the acetamide is generally a clean and high-yielding reaction. |
| Overall Yield (Calculated) | ~53-72% | ~61-81% | Route B generally offers a higher overall yield. |
| Primary Reagents | Chlorosulfonic acid, Diethylamine, HCl | Chlorosulfonic acid, Diethylamine, Fe, HCl | Route B requires a reducing agent (e.g., iron powder), adding to cost and waste. |
| Safety Concerns | Chlorosulfonic acid is highly corrosive. | Nitrobenzene is toxic and readily absorbed through the skin. | Both routes require careful handling of hazardous materials. |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Acetanilide Pathway Protocol
This protocol outlines the three main steps starting from acetanilide.
Caption: Experimental workflow for the Acetanilide Pathway (Route A).
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride
-
In a flask equipped with a stirrer and a dropping funnel, slowly add 100 g of dry acetanilide in small portions to 250 mL of chlorosulfonic acid, maintaining the temperature below 10°C using an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
The solid 4-acetamidobenzenesulfonyl chloride will precipitate.
-
Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum.
Step 2: Synthesis of 4-Acetamido-N,N-diethylbenzenesulfonamide
-
Suspend the dried 4-acetamidobenzenesulfonyl chloride in 200 mL of acetone.
-
In a separate beaker, dissolve 75 mL of diethylamine in 100 mL of acetone.
-
Slowly add the diethylamine solution to the sulfonyl chloride suspension while stirring and maintaining the temperature at 20-25°C.
-
Stir the mixture for 1 hour at room temperature.
-
Pour the reaction mixture into 500 mL of water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-acetamido-N,N-diethylbenzenesulfonamide.
Step 3: Synthesis of this compound (Hydrolysis)
-
Combine the 4-acetamido-N,N-diethylbenzenesulfonamide with 250 mL of 15% (v/v) aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.
-
Cool the solution and neutralize it by slowly adding a saturated sodium carbonate solution until the pH is approximately 8-9.
-
The product, this compound, will precipitate as a white solid.
-
Filter the product, wash with cold water, and dry.
Route B: Nitrobenzene Pathway Protocol
This protocol details the synthesis starting from nitrobenzene, involving a final reduction step.
Step 1: Synthesis of 4-Nitrobenzenesulfonyl chloride
-
Add 100 g of nitrobenzene to 300 mL of chlorosulfonic acid in a reaction vessel, keeping the temperature at 25-30°C.
-
Heat the mixture to 70-75°C and maintain this temperature for 3 hours.
-
Cool the mixture to room temperature and pour it carefully onto 1.5 kg of crushed ice.
-
The 4-nitrobenzenesulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash with ice-cold water, and use immediately in the next step as it is prone to hydrolysis.
Step 2: Synthesis of 4-Nitro-N,N-diethylbenzenesulfonamide
-
Dissolve the crude, moist 4-nitrobenzenesulfonyl chloride in 300 mL of a suitable solvent like dichloromethane.
-
Slowly add a solution of 80 mL of diethylamine in 100 mL of dichloromethane. Maintain the temperature below 20°C during the addition.
-
Stir the mixture for 2 hours at room temperature.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product, which can be recrystallized if necessary.
Step 3: Synthesis of this compound (Reduction)
-
In a round-bottom flask, create a suspension of 50 g of iron powder in 200 mL of 5% acetic acid.
-
Heat the suspension to 80-90°C and add a solution of 4-nitro-N,N-diethylbenzenesulfonamide in ethanol dropwise.
-
The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to reflux for an additional 2-3 hours.
-
Cool the mixture, make it basic with sodium carbonate, and filter to remove the iron salts.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.
Conclusion
Both the acetanilide and nitrobenzene routes are viable methods for synthesizing this compound.
-
Route B (Nitrobenzene Pathway) generally provides a higher overall yield due to the more efficient initial chlorosulfonation step. However, it involves the use of highly toxic nitrobenzene and a potentially messy reduction step using iron, which can complicate purification.
-
Route A (Acetanilide Pathway) is often preferred in laboratory settings due to the lower toxicity of the starting material (acetanilide) and the clean, high-yielding final hydrolysis step. While the overall yield may be slightly lower, the operational simplicity and improved safety profile make it an attractive alternative.
The ultimate choice of synthetic route will depend on the specific requirements of the laboratory or production facility, balancing factors of yield, cost, safety, and environmental impact.
A Comparative Guide to the Physicochemical Properties and Biological Activity of Sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulfonamide analogs, focusing on the correlation between their physicochemical properties and their antibacterial and anticancer activities. The information presented is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
Introduction to Sulfonamides
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and marked a turning point in modern medicine.[1] Their core structure, typically a para-aminobenzenesulfonamide, has proven to be a versatile scaffold.[1] Beyond their well-known antibacterial effects, sulfonamide derivatives have been developed to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and diuretic properties.[2] Understanding the intricate relationship between the physicochemical characteristics of these analogs and their biological efficacy is crucial for optimizing existing drugs and discovering new therapeutic leads.
Core Physicochemical Properties and Their Influence
The biological activity of a sulfonamide analog is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion (ADME), and interaction with its biological target.
-
pKa (Acid Dissociation Constant): The sulfonamide group (–SO₂NH–) is weakly acidic. The pKa value determines the degree of ionization at a given pH, which significantly impacts the drug's solubility and ability to cross biological membranes.[3] For antibacterial sulfonamides, the degree of ionization is a dominant factor in their antimicrobial activity.[3]
-
Lipophilicity (log P): This parameter describes the balance between a molecule's hydrophilicity and lipophilicity. It is a critical factor influencing how a drug is absorbed, distributed throughout the body, and eliminated.[4] While important, studies have shown that for in vitro antibacterial activity, hydrophobic properties may be of minor importance compared to the degree of ionization.[3]
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -OH) on the aromatic rings can alter the pKa of the sulfonamide nitrogen and the electron distribution across the molecule.[5][6][7] These modifications can enhance binding to target enzymes and modulate biological activity.
-
Molecular Structure: The overall three-dimensional shape and steric bulk of the molecule influence its ability to fit into the active site of its target enzyme.
Key Biological Activities of Sulfonamide Analogs
Antibacterial Activity
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][8] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to bacteriostasis.[6]
Structure-Activity Relationship (SAR) for Antibacterial Activity:
-
The p-aminobenzenesulfonamide backbone is the minimum structural requirement for activity.[1]
-
A free amino group at the N4 position is generally essential.[1]
-
Substitutions on the sulfonamide nitrogen (N1) with heterocyclic rings often lead to highly potent compounds.
-
The presence of electron-withdrawing groups on the N1-phenyl ring can increase antibacterial efficacy.[5][6]
Anticancer Activity
Sulfonamide derivatives have emerged as promising anticancer agents, acting through various mechanisms:[2][4]
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[9][10]
-
Cell Cycle Arrest: Certain analogs can perturb the cell cycle, often causing an arrest in the G1 phase.[4]
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels that tumors need to grow.[4]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another mechanism by which some sulfonamide analogs exert their cytotoxic effects.[4]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
The sulfonamide moiety is a key pharmacophore that can form critical hydrogen bond interactions with biological targets.[11]
-
The nature of the aromatic or heterocyclic ring system attached to the sulfonamide group significantly influences the mechanism of action and potency. For example, some studies have shown that a thiophene ring attached to the sulfonamide group exhibits greater anticancer potential than a phenyl ring.[11]
-
Coordination with metal ions can enhance the selectivity and potency of sulfonamide-based anticancer drugs.[12]
Comparative Data of Sulfonamide Analogs
The following tables summarize the physicochemical and biological data for representative sulfonamide analogs.
Table 1: Physicochemical Properties and Antibacterial Activity of Selected Sulfonamide Analogs
| Compound | R Group (on N1) | pKa | log P (Calculated) | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | Reference |
| Sulfadiazine | Pyrimidin-2-yl | 6.48 | 0.11 | ~10 | >100 | [13] |
| Sulfamethoxazole | 5-methylisoxazol-3-yl | 6.1 | 0.89 | 42 | 100 | [13][14] |
| Sulfathiazole | Thiazol-2-yl | 7.12 | 0.35 | >100 | ~50 | [13] |
| Compound 9 * | Hydrazide | - | 0.59 | 42 | >200 | [14] |
| FQ5** | N-ethyl-N-(4-fluorophenyl) | - | - | 16 | 32 | [8] |
*From a study on aryldisulfonamides, noted for high solubility and activity.[14] **A synthesized analog showing potent activity against multiple bacterial strains.[8]
Table 2: Anticancer Activity of Selected Sulfonamide Analogs
| Compound | Target Cell Line | IC₅₀ (µM) | GI₅₀ (µM) | Notes | Reference |
| Celecoxib | - | - | - | A well-known CA inhibitor. | [15] |
| Indisulam | - | - | - | Causes cell cycle arrest. | - |
| Compound 29 * | hCA IX | Kᵢ = 26.7 nM | - | Potent carbonic anhydrase inhibitor. | [10] |
| 8a | HeLa, MDA-MB231, MCF-7 | 10.9, 19.22, 12.21 | - | N-ethyl toluene-4-sulphonamide | [11] |
| 8b | HeLa, MDA-MB231, MCF-7 | - | 7.2, 4.62, 7.13 | 2,5-Dichlorothiophene-3-sulphonamide | [11] |
*Kᵢ denotes the inhibition constant.
Visualizing Pathways and Workflows
Diagram 1: Antibacterial Mechanism of Sulfonamides
Caption: Competitive inhibition of DHPS by sulfonamides in the bacterial folic acid synthesis pathway.
Diagram 2: General Workflow for Antibacterial Susceptibility Testing
Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 3: Logic of Structure-Activity Relationship (SAR)
Caption: The logical relationship between chemical structure, physicochemical properties, and activity.
Experimental Protocols
Determination of pKa (Liquid Chromatography Method)
This method utilizes the change in retention time of a compound in reverse-phase liquid chromatography (RP-LC) at different mobile phase pH values to determine the pKa.
-
Preparation: Prepare a series of mobile phases (e.g., acetonitrile-water mixtures) buffered at various pH values, covering a range above and below the expected pKa.[13]
-
Chromatography: Inject a standard solution of the sulfonamide analog into the LC system for each buffered mobile phase.
-
Data Collection: Record the retention time (tᵣ) for each run. Calculate the retention factor (k) for each pH value.
-
Analysis: Plot the retention factor (k) against the pH of the mobile phase. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the analyte.[13]
Antibacterial Susceptibility: Broth Microdilution (MIC Determination)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content.[17]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide analog in CAMHB to achieve a range of concentrations. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[17]
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[17]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide where no visible bacterial growth is observed.[16][17]
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide analog for a specified period (e.g., 48-72 hours). Include a vehicle control (cells treated with solvent only).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Conclusion
The correlation between the physicochemical properties and biological activities of sulfonamide analogs is a cornerstone of their development as therapeutic agents. For antibacterial sulfonamides, the pKa and resulting degree of ionization are paramount for activity, governing their ability to effectively inhibit DHPS. In the realm of anticancer research, lipophilicity and specific structural features that facilitate binding to targets like carbonic anhydrase are critical. The strategic modification of the sulfonamide scaffold, guided by an understanding of these structure-activity relationships, continues to yield novel compounds with enhanced potency and selectivity, highlighting the enduring importance of this chemical class in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches [mdpi.com]
- 5. acu.edu.in [acu.edu.in]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development [mdpi.com]
- 12. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. tandfonline.com [tandfonline.com]
- 15. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-N,N-diethylbenzenesulfonamide: A Comprehensive Guide
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, procedural instructions for the proper disposal of 4-Amino-N,N-diethylbenzenesulfonamide, a compound utilized in various research applications. Adherence to these protocols is crucial for mitigating risks and upholding the highest standards of laboratory safety.
Immediate Safety and Hazard Information
Before initiating any disposal procedures for this compound, it is imperative to be fully aware of its potential hazards. The Safety Data Sheet (SDS) indicates that this compound is an irritant.[1] Personal protective equipment (PPE) is essential to minimize exposure risks.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical-impermeable safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[2]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[3][4][5] Improper disposal, such as discarding it in the regular trash or pouring it down the sewer system, is strictly prohibited.[2][3]
1. Waste Identification and Classification:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[4]
-
Consult your institution's Environmental Health and Safety (EHS) office to determine the specific waste codes and classifications required in your region.[6]
2. Waste Segregation and Storage:
-
Store waste this compound in a designated "Satellite Accumulation Area" within the laboratory.[7][8]
-
Use a compatible, leak-proof container, preferably the original container or a clearly labeled plastic bottle.[3][5] Glass containers should be avoided if a compatible plastic alternative is available to minimize the risk of breakage.[3]
-
Ensure the container is always closed, except when adding waste.[5][9]
-
Segregate this waste from other incompatible chemicals to prevent accidental reactions.[3][7] Do not store alphabetically.[3]
3. Labeling the Waste Container:
-
Properly label the waste container with a hazardous waste tag provided by your EHS department.[3]
-
The label must include:
-
The full chemical name: "this compound".[3] Abbreviations or chemical formulas are not permitted.[3]
-
The date of waste generation.[3]
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
The name and contact information of the principal investigator or laboratory supervisor.[3]
-
The location of origin (e.g., building and room number).[3]
-
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[3][6] Do not transport the waste yourself unless you are authorized and licensed to do so.[6]
-
The primary disposal methods for this compound are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Maintain a documented record of all waste disposal activities for a minimum of three years, including consignment notes.[6]
5. Decontamination and Empty Container Disposal:
-
For empty containers that held this compound, they must be triple-rinsed with a suitable solvent.[4][5]
-
The first rinsate must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]
-
After thorough rinsing and air-drying, deface the original label and the container may then be disposed of as regular trash.[4][5]
Quantitative Data and Chemical Properties
While specific disposal limits are determined by local regulations, the following table summarizes key properties of this compound relevant to its handling and disposal.
| Property | Value |
| CAS Number | 1709-39-3 |
| Molecular Formula | C10H16N2O2S |
| Molecular Weight | 228.32 g/mol |
| Melting Point | 105-106°C |
| Hazard Classification | Irritant |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. echemi.com [echemi.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
